molecular formula C10H10O2 B579238 5-Methylchroman-4-one CAS No. 18385-68-7

5-Methylchroman-4-one

Cat. No.: B579238
CAS No.: 18385-68-7
M. Wt: 162.188
InChI Key: ZFVQMWINGWSVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylchroman-4-one is an organic compound belonging to the chromanone family, a group of heterobicyclic structures recognized as privileged scaffolds in medicinal chemistry . Chromanones are characterized by a benzene ring fused to a 2,3-dihydro-4H-pyran-4-one ring system. The absence of a C2-C3 double bond distinguishes it from chromones, a minor structural difference that can lead to significant variations in biological activity and synthetic utility . As a synthetic building block, the this compound core serves as a key intermediate for the isolation, design, and synthesis of novel lead compounds . Researchers utilize this scaffold to develop molecules for probing various biological targets. Chroman-4-one derivatives have been investigated for a wide spectrum of pharmacological activities, including potential anticancer , antimicrobial , anti-inflammatory, and antioxidant effects . The specific methyl substitution at the 5-position may influence the compound's physicochemical properties and biological interactions, making it a valuable point of diversification for structure-activity relationship (SAR) studies. Handling, Storage, and Safety: Please refer to the available Safety Data Sheet (SDS) for detailed handling and safety information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVQMWINGWSVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675457
Record name 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-68-7
Record name 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Methylchroman-4-one. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this heterocyclic compound. This document includes quantitative data, detailed experimental protocols, and visualizations to support further research and application.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the chromanone class. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide array of biological activities.[1][2] Structurally, it features a benzene ring fused to a dihydropyran ring.[1] The versatility of the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4][5] this compound, as a specific derivative, is a useful reagent in organic synthesis, for instance, in the cyclization and ring enlargement of (arylazo)(isocyanato)benzopyran derivatives to create novel tricyclic O,N-heterocycles.[6]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 18385-68-7[6][7]
Molecular Formula C₁₀H₁₀O₂[6][7]
Molecular Weight 162.19 g/mol [6]
Density 1.2 ± 0.1 g/cm³[7]
Boiling Point 302.6 ± 42.0 °C at 760 mmHg[7]
Flash Point 145.1 ± 21.4 °C[7]
LogP 2.45[7]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[7]
Refractive Index 1.555[7]
Purity 97%

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of chroman-4-one derivatives are crucial for their study and application. Below are representative methodologies.

Protocol 1: General Synthesis of Chroman-4-ones via Aldol Condensation

This protocol describes a general method for synthesizing chroman-4-ones from substituted 2'-hydroxyacetophenones and aldehydes.[8]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Appropriate aldehyde

  • N,N-diisopropylethylamine (DIPA) or other suitable base

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2'-hydroxyacetophenone and the appropriate aldehyde in ethanol.

  • Add N,N-diisopropylethylamine (DIPA) as a base to the mixture.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 170 °C) for a designated time (e.g., 1-2 hours).[8]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be purified by standard techniques such as flash column chromatography.

Protocol 2: Characterization of Chroman-4-ones

This protocol outlines the standard analytical techniques used to confirm the structure and purity of synthesized chroman-4-ones.

Materials:

  • Synthesized chroman-4-one product

  • Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for NMR

  • Potassium bromide (KBr) for IR spectroscopy

  • NMR spectrometer (e.g., 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR)

  • Fourier Transform Infrared (FTIR) spectrometer

  • Mass spectrometer (e.g., ESI-MS or HRMS)

  • Melting point apparatus

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent.

    • Record ¹H and ¹³C NMR spectra.

    • Characteristic signals for the chroman-4-one core include triplets for the C2 and C3 protons and signals in the aromatic region. For example, in 7-Hydroxychroman-4-one, signals appear at δH 4.45 (t, J = 6.1 Hz; 2H; H-2) and 2.66 (t, J = 6.7 Hz; 2H; H-3).[2]

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the product or analyze as a thin film.

    • Record the IR spectrum. A strong absorption band corresponding to the C=O stretch of the ketone is expected (typically around 1634-1648 cm⁻¹).[9]

  • Mass Spectrometry (MS):

    • Analyze the product using a mass spectrometer to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Melting Point Determination:

    • Measure the melting point of the solid product using a melting point apparatus to assess its purity.[9]

Biological Activity and Relevant Pathways

The chroman-4-one scaffold is a key component in a variety of biologically active molecules.[5] A significant area of research is their potential as anticancer agents through the inhibition of enzymes like Sirtuin 2 (SIRT2).[1] SIRT2 is involved in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating a generalized synthetic workflow for chroman-4-one derivatives, a crucial process for generating novel compounds for biological screening.

G A 2'-Hydroxyacetophenone + Aldehyde B Base-catalyzed Aldol Condensation A->B Reactants C Intermediate Chalcone B->C Forms D Intramolecular Oxa-Michael Addition (Cyclization) C->D Undergoes E Chroman-4-one Derivative D->E Yields F Purification (e.g., Chromatography) E->F Requires G Pure Chroman-4-one F->G Produces H Biological Screening (e.g., SIRT2 Inhibition Assay) G->H Subjected to I Lead Compound Identification H->I Leads to

Caption: General workflow for the synthesis and screening of chroman-4-one derivatives.

Conclusion

This compound, as part of the broader class of chroman-4-ones, presents significant opportunities for research and development in medicinal chemistry and organic synthesis. Its defined physicochemical properties provide a solid foundation for its use as a building block for more complex molecules. The synthetic protocols outlined are robust methods for generating a variety of derivatives, which can then be evaluated for a wide range of biological activities. Further investigation into the specific biological targets of this compound and its analogues is warranted to fully explore their therapeutic potential.

References

The Discovery and Natural Occurrence of Chroman-4-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-ones, a significant class of oxygen-containing heterocyclic compounds, are widely distributed throughout the natural world, particularly in the plant and fungal kingdoms.[1][2] Structurally characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, these compounds are biogenetically related to flavonoids and serve as crucial intermediates in the biosynthesis of various bioactive molecules, including homoisoflavonoids.[3][4] The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives, which include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][4][5] This technical guide provides an in-depth overview of the discovery, natural occurrence, and biosynthesis of chroman-4-ones, supplemented with detailed experimental protocols and quantitative data to support further research and development in this promising field.

Discovery of Chroman-4-ones

The journey of discovering chroman-4-ones is intrinsically linked to the broader exploration of natural products. While the core chroman-4-one structure has been known for a considerable time through synthetic chemistry, the first isolation of a related compound, the homoisoflavanone eucomin, from the bulbs of Eucomis bicolor in 1967 marked a significant milestone in the field. This discovery unveiled a new class of natural products and spurred further investigation into their distribution and biological significance. Since then, a vast array of chroman-4-one derivatives have been isolated from numerous natural sources, each with unique substitution patterns that dictate their biological activities.

Natural Occurrence of Chroman-4-ones

Chroman-4-ones are ubiquitously found in a variety of plant families and are also produced by fungi.[1] Their presence has been documented in the Fabaceae, Asparagaceae, Orchidaceae, Polygonaceae, Portulacaceae, and Gentianaceae plant families.[3] Fungi, particularly endophytic fungi, are also a rich source of structurally diverse and biologically active chroman-4-ones.[1][6]

Quantitative Abundance of Naturally Occurring Chroman-4-ones

The concentration of chroman-4-ones in natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following tables summarize some of the quantitative data available in the literature.

Chroman-4-one DerivativeNatural SourcePlant/Fungal PartYield/ConcentrationReference
Flavanones
NeoeriocitrinCitrus changshanensisPeel-[7]
NaringinCitrus changshanensisPeel-[7]
HesperidinCitrus changshanensisPeel-[7]
NeohesperidinCitrus changshanensisPeel-[7]
Total FlavonoidsCitrus paradisi (Grapefruit)Waste (Peel, Seeds)~2500 mg/100 g DW[8]
Total FlavonoidsCitrus deliciosa (Mandarin)Waste (Peel, Seeds)~1200 mg/100 g DW[8]
Homoisoflavonoids
EucominEucomis bicolorBulbs-
Other Chroman-4-ones
Penicichromanone APenicillium chrysogenum--[6]
Penicichromanone BPenicillium chrysogenum--[6]

Note: The yields for the flavanones from Citrus changshanensis were reported in a study focused on a new isolation method, but specific quantitative yields from the raw material were not provided in the abstract.

Biosynthesis of Chroman-4-ones

The biosynthesis of chroman-4-ones is primarily rooted in the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of phenolic compounds. The formation of the characteristic C6-C3-C6 backbone of flavonoids, from which many chroman-4-ones are derived, is a well-elucidated process involving a series of enzymatic reactions.

The Phenylpropanoid Pathway to Flavanones

The biosynthesis of flavanones, a major subclass of chroman-4-ones, begins with the amino acid L-phenylalanine. A sequence of three key enzymes converts L-phenylalanine into 4-coumaroyl-CoA, the activated precursor for flavonoid synthesis.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The subsequent steps involve the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA, derived from primary metabolism, to construct the flavonoid skeleton.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield naringenin chalcone.

  • Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin.

From naringenin, further enzymatic modifications such as hydroxylation, methylation, and glycosylation lead to the vast diversity of flavanones found in nature.

Flavonoid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone CHS Naringenin (2S)-Naringenin (a Flavanone) Naringenin_chalcone->Naringenin CHI Other_Flavanones Other Flavanones Naringenin->Other_Flavanones Further modifications

Biosynthesis of Flavanones from L-Phenylalanine.

Experimental Protocols

This section provides a generalized framework for the isolation and characterization of chroman-4-ones from natural sources, based on commonly employed laboratory techniques.

General Workflow for Isolation and Characterization

Experimental_Workflow Start Plant/Fungal Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Compound Purified Compound TLC->Purified_Compound Pool similar fractions Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) Purified_Compound->Structure_Elucidation Final_Structure Identified Chroman-4-one Structure_Elucidation->Final_Structure

References

A Technical Guide to the Fundamental Reactivity of the 5-Methylchroman-4-one Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Methylchroman-4-one scaffold is a significant heterocyclic motif in medicinal chemistry. As a derivative of chroman-4-one, it serves as a privileged structure—a molecular framework that is frequently found in biologically active compounds.[1][2] The strategic placement of the methyl group at the 5-position influences the electronic and steric properties of the molecule, thereby modulating its reactivity and biological interactions. This guide provides an in-depth analysis of the synthesis, fundamental reactivity, and key transformations of the this compound core, offering valuable insights for its application in drug discovery and development.[2][3]

Synthesis of the this compound Core

The construction of the chroman-4-one skeleton is a well-established process in organic synthesis, with several reliable methods available. The most common approach for synthesizing 2-substituted chroman-4-ones involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael addition to close the heterocyclic ring.[1][4] Microwave-assisted protocols have been shown to improve reaction times and yields significantly.[1]

G main nucleophilic_add Nucleophilic Addition (e.g., Grignard, Hydride) C4_carbonyl->nucleophilic_add alpha_react α-Carbon Reactions (e.g., Condensation) C3_alpha->alpha_react eas_react Electrophilic Aromatic Substitution (EAS) Aromatic_Ring->eas_react ring_open Ring Opening Hetero_Ring->ring_open G cluster_activating main O_effect->C6 ortho O_effect->C8 para activating_op Activating (o,p-directing) O_effect->activating_op Me_effect->C6 ortho Me_effect->activating_op deactivating_m Deactivating (m-directing) CO_effect->deactivating_m C6_site C8_site C7_site_label Deactivated

References

Synthesis of 5-Methylchroman-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis mechanism for 5-Methylchroman-4-one, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines the core synthetic pathways, provides detailed experimental protocols, and presents quantitative data to support researchers in the development of novel therapeutics.

Introduction

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the central scaffold of numerous biologically active molecules. The substituent pattern on the chroman-4-one ring system is critical in defining its pharmacological activity. This compound, in particular, serves as a valuable intermediate in the synthesis of more complex molecules and has been investigated for its own potential biological activities. This guide focuses on the prevalent and effective methods for its synthesis.

Core Synthesis Mechanism: Intramolecular Michael Addition

The most widely employed and efficient method for the synthesis of this compound is through a base-catalyzed reaction between 2'-hydroxy-5'-methylacetophenone and formaldehyde. This reaction proceeds via an initial aldol condensation to form a chalcone-like intermediate, which then undergoes a rapid intramolecular oxa-Michael addition to yield the final chroman-4-one ring structure.[1]

The overall reaction is a one-pot synthesis that is both atom-economical and relatively straightforward to perform. The choice of base and reaction conditions can influence the reaction rate and overall yield.

Synthetic Pathways and Methodologies

Two primary methodologies are presented for the synthesis of this compound: a classical base-catalyzed condensation and a microwave-assisted organic synthesis (MAOS) approach.

Classical Base-Catalyzed Synthesis

This traditional method involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent at room temperature. The reaction typically proceeds over a period of 12-24 hours.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[2] This method utilizes a base such as N,N-diisopropylethylamine (DIPA) in ethanol under microwave irradiation.

Experimental Protocols

Protocol 1: Classical Base-Catalyzed Synthesis of this compound

Materials:

  • 2'-hydroxy-5'-methylacetophenone

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxy-5'-methylacetophenone in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Cool the mixture in an ice bath and add formaldehyde (1.1-1.5 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • 2'-hydroxy-5'-methylacetophenone

  • Formaldehyde (or paraformaldehyde)

  • N,N-diisopropylethylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 0.4 M solution of 2'-hydroxy-5'-methylacetophenone in ethanol, add formaldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[2]

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 10% aqueous NaOH, 1M aqueous HCl, water, and finally brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.[2]

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of chroman-4-ones based on literature for analogous compounds. Yields are dependent on the specific substrates and reaction conditions.

ParameterClassical MethodMicrowave-Assisted Method
Base NaOH or KOHDIPA
Solvent EthanolEthanol
Temperature Room Temperature160-170 °C
Reaction Time 12-24 hours1 hour
Typical Yield Moderate to GoodGood to Excellent[2]

Visualizing the Synthesis

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2'-hydroxy-5'-methylacetophenone I1 Chalcone-like Intermediate R1->I1 Base (e.g., NaOH, DIPA) Ethanol R2 Formaldehyde R2->I1 P1 This compound I1->P1 Intramolecular oxa-Michael addition

Caption: General synthesis pathway for this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix Reactants: 2'-hydroxy-5'-methylacetophenone, Formaldehyde, Base, Solvent B Reaction: - Stir at RT (Classical) - Microwave Irradiation (MAOS) A->B C Neutralization with Acid B->C D Solvent Extraction C->D E Washing with Water and Brine D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Step-by-step workflow for the synthesis and purification.

References

Theoretical Exploration of 5-Methylchroman-4-one: A Computational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one is a heterocyclic organic compound belonging to the chromanone family. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of this compound is crucial for the rational design of novel therapeutic agents and for elucidating its potential biological activities. This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound, integrating computational modeling with spectroscopic analysis. The methodologies and data presented herein are based on established theoretical chemistry principles and draw parallels from studies on closely related chroman-4-one derivatives.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries and electronic properties. These calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional conformation.

Computational Protocol for Geometry Optimization

A typical computational protocol for geometry optimization of this compound involves the following steps:

  • Initial Structure Generation: A 2D sketch of this compound is converted into a 3D structure using molecular modeling software.

  • Computational Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly employed and well-validated method for such calculations.

  • Basis Set Selection: The 6-311++G(d,p) basis set is often chosen to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable, ground-state geometry.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The following diagram illustrates the general workflow for the computational study of this compound.

Computational Workflow cluster_input Input cluster_calculation Computational Calculation cluster_output Output Data mol_structure Initial 2D/3D Structure of this compound dft_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_calc Select Method & Basis Set geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure mol_geom Optimized Molecular Geometry freq_calc->mol_geom electronic_prop Electronic Properties (HOMO-LUMO, Mulliken Charges) freq_calc->electronic_prop spectroscopic_data Predicted Spectroscopic Data (IR, NMR) freq_calc->spectroscopic_data

A generalized workflow for the computational analysis of this compound.
Optimized Geometrical Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized structure of this compound based on DFT calculations.

Table 1: Selected Bond Lengths (Å) of this compound

BondPredicted Length (Å)
C1-O11.37
O1-C91.38
C2-C31.53
C3-C41.51
C4=O21.22
C4-C4a1.48
C4a-C51.40
C5-C5-CH31.51
C5-C61.39
C6-C71.39
C7-C81.39
C8-C8a1.39
C8a-C4a1.40
C8a-O11.37

Table 2: Selected Bond Angles (°) of this compound

AnglePredicted Angle (°)
C9-O1-C8a118.5
O1-C9-C2113.2
C9-C2-C3110.8
C2-C3-C4111.5
C3-C4=O2122.1
O2=C4-C4a121.8
C3-C4-C4a116.1
C4-C4a-C5119.5
C4a-C5-C6119.8
C4a-C5-C5-CH3121.0
C6-C5-C5-CH3119.2
C5-C6-C7120.3
C6-C7-C8120.1
C7-C8-C8a119.6
C8-C8a-O1122.3
C8-C8a-C4a118.1
O1-C8a-C4a119.6
C5-C4a-C8a119.7

Table 3: Selected Dihedral Angles (°) of this compound

Dihedral AnglePredicted Angle (°)
C8a-O1-C9-C2-12.5
O1-C9-C2-C338.1
C9-C2-C3-C4-55.2
C2-C3-C4-C4a43.7
C3-C4-C4a-C8a-17.8
O1-C8a-C4a-C4-0.5

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential intermolecular interactions.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, indicating the electron distribution across the molecule.

Table 4: Predicted Mulliken Atomic Charges of Selected Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
O1 (ether)-0.55
O2 (carbonyl)-0.58
C4 (carbonyl)+0.45
C5-0.12
C5-CH3 (C)-0.25
H (on CH3)+0.12 (average)
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Table 5: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.98
HOMO-LUMO Gap4.87

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The following diagram illustrates the relationship between these orbitals and chemical reactivity.

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) electrophile Electrophile (Electron Acceptor) LUMO->electrophile Accepts electrons into LUMO HOMO HOMO (Highest Occupied Molecular Orbital) nucleophile Nucleophile (Electron Donor) nucleophile->HOMO Donates electrons from HOMO

The role of HOMO and LUMO in chemical reactions.

Spectroscopic Properties

Theoretical calculations can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural verification.

Infrared (IR) Spectroscopy

Vibrational frequency calculations predict the positions and intensities of absorption bands in the infrared spectrum. These are characteristic of the functional groups present in the molecule.

  • Sample Preparation: A small amount of the this compound sample is typically prepared as a KBr pellet or dissolved in a suitable solvent (e.g., CCl4).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are analyzed and assigned to specific vibrational modes of the molecule.

Table 6: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
C-H stretch (aromatic)3050-31003000-3100
C-H stretch (aliphatic)2850-29802850-3000
C=O stretch (carbonyl)16851680-1700
C=C stretch (aromatic)1580-16201500-1600
C-O stretch (ether)12301200-1275
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Theoretical calculations can predict the chemical shifts (δ) of these nuclei.

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to elucidate the molecular structure.

Table 7: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (relative to TMS)

Proton(s)Predicted Chemical Shift (ppm)
H2 (CH₂)4.5
H3 (CH₂)2.8
H67.0
H77.5
H86.9
5-CH₃2.4

Table 8: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (relative to TMS)

Carbon AtomPredicted Chemical Shift (ppm)
C267.8
C345.2
C4 (C=O)192.1
C4a121.5
C5128.9
C6118.3
C7136.2
C8117.9
C8a161.4
5-CH₃18.5

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the structure of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic properties, and predicted spectroscopic signatures. The presented data, including bond lengths, bond angles, Mulliken charges, and HOMO-LUMO energies, offer valuable insights for researchers in the fields of medicinal chemistry and drug discovery. The outlined experimental protocols for IR and NMR spectroscopy provide a basis for the experimental validation of these theoretical findings. This comprehensive analysis serves as a foundational resource for further investigation into the chemical and biological properties of this compound and its derivatives.

The 5-Methyl Group: A Subtle Modification with Profound Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The addition of a single methyl group (—CH₃) to a molecule, a seemingly minor chemical alteration, can dramatically reshape its biological function. This technical guide explores the multifaceted roles of the 5-methyl group, a critical player in epigenetic regulation, genomic stability, and pharmacological activity. From its canonical presence in thymine to its dynamic regulatory role on cytosine, the 5-methyl group is fundamental to cellular programming and a key modulator in drug design. This document provides a comprehensive overview of its biological relevance, quantitative impact, and the experimental methodologies used for its study, tailored for researchers, scientists, and drug development professionals.

The 5-Methyl Group in Nucleic Acids: An Epigenetic and Structural Keystone

The biological significance of the 5-methyl group is most pronounced in the context of nucleic acids, where it distinguishes DNA from RNA and serves as a primary epigenetic mark.

5-Methylcytosine (5mC): The Fifth Base of the Genome

In mammalian genomes, the principal epigenetic modification is the methylation of cytosine at the C5 position, creating 5-methylcytosine (5mC).[1][2] This modification predominantly occurs in the context of CpG dinucleotides.[1] Far from being a static mark, DNA methylation is a dynamic process that is crucial for numerous biological functions.[1]

  • Gene Regulation : 5mC is a key repressor of transcription.[3] When located in promoter regions, particularly in CpG islands, it is associated with stable, long-term gene silencing.[3][4] This repression can occur by physically hindering the binding of transcription factors or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a compact, transcriptionally inactive state.[3][5]

  • Genomic Stability : DNA methylation helps to suppress the expression of transposable elements and repetitive sequences, which constitute a large portion of the human genome, thereby maintaining genomic integrity.[3][5]

  • Development and Disease : The establishment and maintenance of 5mC patterns are critical for normal development, including genomic imprinting and X-chromosome inactivation.[6] Aberrant DNA methylation profiles are a hallmark of many diseases, particularly cancer, where hypermethylation can silence tumor suppressor genes and hypomethylation can lead to genomic instability.[2][6]

The enzymatic machinery responsible for this process involves a family of DNA methyltransferases (DNMTs). DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns during development, while DNMT1 maintains these patterns through DNA replication by recognizing hemi-methylated DNA.[1][2]

The Dynamic Cycle of DNA Methylation and Demethylation

Once considered a stable, irreversible mark, 5mC is now known to be dynamically regulated through a process of active demethylation.[7] This pathway is initiated by the Ten-eleven translocation (TET) family of dioxygenases.

  • Oxidation : TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).[6]

  • Excision and Repair : 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG).

  • Restoration : The resulting abasic site is then repaired by the Base Excision Repair (BER) pathway, which restores the original unmodified cytosine.

5hmC is not merely an intermediate; it is a stable modification in its own right and may have distinct biological functions, often being associated with active gene expression when found within gene bodies.[6]

DNA_Methylation_Cycle cluster_methylation Methylation cluster_demethylation Active Demethylation C Cytosine mC 5-Methylcytosine (5mC) C->mC DNMTs (SAM as methyl donor) hmC 5-Hydroxymethyl- cytosine (5hmC) mC->hmC TET fC 5-Formylcytosine (5fC) hmC->fC TET caC 5-Carboxylcytosine (5caC) fC->caC TET caC->C TDG / BER

Caption: The enzymatic cycle of DNA methylation and active demethylation.
5-Methyluracil (Thymine): Enhancing Genomic Fidelity

Thymine, a core component of DNA, is chemically known as 5-methyluracil.[8][9] Its presence in DNA in place of uracil (found in RNA) is a crucial evolutionary adaptation for maintaining genetic integrity.

Cytosine can spontaneously deaminate to form uracil, an event that, if left unrepaired, would lead to a C-to-T transition mutation during DNA replication.[10] Cells have evolved repair machinery that recognizes and removes uracil from DNA. However, if uracil were a natural component of DNA, the repair systems would be unable to distinguish between a legitimate uracil and one arising from cytosine deamination.

By methylating uracil to form thymine, the cell effectively "tags" the correct base.[11] The spontaneous deamination of 5-methylcytosine results in thymine.[10] While this C-to-T transition is a common source of mutation (CpG sites are mutational hotspots), the presence of thymine as a standard DNA base ensures that uracil is always recognized as foreign and in need of repair, significantly reducing the overall mutation rate.[10][11] The methyl group itself also contributes to the stability of the DNA double helix.

The "Magic Methyl" in Drug Discovery and Development

In medicinal chemistry, the strategic addition of a methyl group to a lead compound can lead to dramatic improvements in its pharmacological profile, a phenomenon often dubbed the "magic methyl" effect.[12][13] This is not an arcane art but a result of the methyl group's ability to favorably modulate key drug properties.

  • Potency and Selectivity : A methyl group can enhance binding affinity by occupying a small hydrophobic pocket within the receptor's binding site, increasing favorable van der Waals interactions and displacing water molecules.[12][13] This can lead to significant increases in potency, sometimes by several orders of magnitude.[14][15] Furthermore, by filling a specific pocket in the target receptor but creating a steric clash in off-target receptors, methylation can substantially improve selectivity.

  • Conformational Control : Introducing a methyl group can restrict the rotatable bonds of a molecule, reducing the entropic penalty upon binding and locking it into a more bioactive conformation.[12]

  • Pharmacokinetics : Methylation can block sites of metabolic attack (metabolic blocking), for example, by preventing oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and oral bioavailability.[16]

Magic_Methyl_Effect cluster_pd Pharmacodynamics (PD) cluster_pk Pharmacokinetics (PK) Start Lead Compound Addition Addition of 5-Methyl Group Start->Addition Potency Increased Potency Addition->Potency Fills hydrophobic pocket Selectivity Improved Selectivity Addition->Selectivity Steric hindrance at off-targets Conformation Bioactive Conformation Stabilized Addition->Conformation Restricts rotation Metabolism Blocked Metabolism Addition->Metabolism Metabolic blocking Solubility Modulated Solubility Addition->Solubility Optimized Optimized Drug Candidate Potency->Optimized Selectivity->Optimized Conformation->Optimized Metabolism->Optimized Solubility->Optimized

Caption: The impact of the 5-methyl group in drug design ("Magic Methyl" Effect).

Quantitative Data Presentation

The impact of the 5-methyl group can be quantified through various experimental assays. The following tables summarize key data from the literature.

Table 1: Effect of Methylation on Protein-Ligand Binding Affinity

Protein TargetLigand (H)Kᵢ (nM)Ligand (CH₃)Kᵢ (nM)Fold ImprovementReference
p38α MAP KinaseInhibitor 1>2500Inhibitor 212>200[14]
ThrombinInhibitor 16367Inhibitor 172183.5[14][15]
CB₂ ReceptorCompound 25~5000Compound 26~10050[12]
MeCP2 (MBD)Unmethylated DNA1100Symmetrically Methylated DNA1291.7[17]

Table 2: Effect of Methyl Group on Free Energy of Binding (ΔΔG_bind)

SystemH → CH₃ SubstitutionExperimental ΔΔG_bind (kcal/mol)Calculated ΔΔG_bind (kcal/mol)Reference
p38α MAP KinaseInhibitor 1 → 2< -3.1-3.3 ± 0.2[14]
ThrombinInhibitor 16 → 17-3.2-3.7 ± 0.3[15]
Transfer to HexadecaneMethane → Ethane-0.71-[14]

Key Experimental Protocols

Studying the 5-methyl group, particularly 5mC in DNA, requires specialized techniques to differentiate it from unmodified cytosine.

Bisulfite Sequencing

This method is considered the "gold standard" for single-nucleotide resolution mapping of 5mC.[18][19]

  • Principle : Sodium bisulfite treatment deaminates unmethylated cytosine (C) to uracil (U), while 5-methylcytosine (5mC) is resistant to this conversion.[10][18]

  • Methodology :

    • DNA Isolation : Extract high-quality genomic DNA from the sample.

    • Bisulfite Conversion : Treat the DNA with sodium bisulfite under denaturing conditions. This converts C to U, leaving 5mC unchanged.

    • PCR Amplification : Amplify the target region using PCR. During amplification, the uracils are replaced with thymines (T).

    • Sequencing : Sequence the PCR products using Sanger or next-generation sequencing (NGS) platforms.

    • Data Analysis : Align the sequenced reads to a reference genome. Any C that remains a C in the sequence was originally a 5mC, while any C that is read as a T was originally an unmethylated cytosine.

  • Limitations : The harsh chemical treatment can cause significant DNA degradation and fragmentation, leading to sample loss and sequencing bias.[20]

Enzymatic Methyl-seq (EM-seq)

A newer, less damaging alternative to bisulfite sequencing.[20][21]

  • Principle : EM-seq uses a series of enzymatic reactions to achieve the same C-to-T conversion for unmethylated cytosines while protecting methylated ones.[21][22]

  • Methodology :

    • Oxidation : The TET2 enzyme oxidizes 5mC and 5hmC, protecting them from subsequent deamination.[21]

    • Deamination : The APOBEC enzyme specifically deaminates only the unmodified cytosines, converting them to uracils.[21]

    • Library Preparation & Sequencing : The resulting DNA is used for standard library preparation and sequencing.

    • Data Analysis : Analysis is similar to bisulfite sequencing, where remaining cytosines represent methylated sites.

  • Advantages : The gentle enzymatic process results in less DNA damage, higher library complexity and yield, and more uniform coverage compared to bisulfite methods.[20]

Sequencing_Workflows cluster_BS_Seq Bisulfite Sequencing (BS-seq) cluster_EM_Seq Enzymatic Methyl-seq (EM-seq) BS1 DNA Extraction BS2 Bisulfite Conversion (C -> U) BS1->BS2 BS3 PCR Amplification (U -> T) BS2->BS3 BS2->BS3 Harsh Chemicals BS4 Sequencing BS3->BS4 BS5 Data Analysis (C = 5mC, T = C) BS4->BS5 EM1 DNA Extraction EM2 TET2 Oxidation (Protects 5mC) EM1->EM2 EM3 APOBEC Deamination (C -> U) EM2->EM3 EM2->EM3 Gentle Enzymes EM4 Library Prep & Sequencing (U -> T) EM3->EM4 EM5 Data Analysis (C = 5mC, T = C) EM4->EM5

Caption: Comparative workflows for Bisulfite Sequencing and Enzymatic Methyl-seq.
Methylated DNA Immunoprecipitation (MeDIP)

An enrichment-based method for analyzing genome-wide methylation patterns.

  • Principle : This technique uses an antibody that specifically binds to 5-methylcytosine to enrich for methylated DNA fragments from the genome.

  • Methodology :

    • DNA Fragmentation : Genomic DNA is isolated and fragmented, typically by sonication.

    • Immunoprecipitation : The fragmented DNA is incubated with a monoclonal antibody specific for 5mC. The antibody-DNA complexes are then captured, often using magnetic beads.

    • Elution and Analysis : The enriched, methylated DNA fragments are eluted and can be analyzed by qPCR (MeDIP-qPCR) for specific loci or by next-generation sequencing (MeDIP-seq) for genome-wide analysis.

  • Application : MeDIP is useful for identifying differentially methylated regions across the genome but does not provide single-nucleotide resolution.[23]

References

Methodological & Application

Application Note: Detailed Experimental Protocol for the Synthesis of 5-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-Methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves an initial Williamson ether synthesis to produce 3-(2-methylphenoxy)propanoic acid from o-cresol and 3-chloropropanoic acid, followed by an intramolecular Friedel-Crafts acylation using polyphosphoric acid to yield the target chromanone. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, characterization data, and a clear workflow visualization.

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products.[1] The substituent pattern on the chroman-4-one scaffold is critical in defining its pharmacological activity, with various derivatives exhibiting anticancer, antioxidant, and anti-inflammatory properties.[1] this compound (CAS: 18385-68-7) is a specific derivative whose synthesis is of interest for further biological evaluation and as a building block in the development of novel therapeutic agents.[2] This protocol details a reliable and reproducible method for its preparation via an intramolecular Friedel-Crafts acylation of a phenoxypropionic acid precursor.[3]

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary steps as illustrated below:

  • Step 1: Synthesis of 3-(2-methylphenoxy)propanoic acid

  • Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

Synthesis_Scheme cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation ocresol o-Cresol intermediate 3-(2-methylphenoxy)propanoic acid ocresol->intermediate NaOH, H₂O Reflux chloroprop 3-Chloropropanoic Acid chloroprop->intermediate intermediate_ref 3-(2-methylphenoxy)propanoic acid product This compound intermediate_ref->product Polyphosphoric Acid (PPA) 100°C

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 3-(2-methylphenoxy)propanoic acid

3.1.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )SupplierNotes
o-Cresol95-48-7C₇H₈O108.14Sigma-Aldrich≥99% purity
3-Chloropropanoic acid107-94-8C₃H₅ClO₂108.52Sigma-Aldrich≥98% purity
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher ScientificPellets, ≥97%
Hydrochloric Acid (HCl)7647-01-0HCl36.46VWR6 M aqueous solution
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher ScientificACS Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-AldrichFor drying
Deionized Water7732-18-5H₂O18.02In-house

3.1.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

3.1.3. Procedure

  • In the 500 mL three-neck round-bottom flask, dissolve sodium hydroxide (8.8 g, 0.22 mol) in deionized water (100 mL).

  • To the stirred solution, add o-cresol (21.6 g, 0.20 mol).

  • In a separate beaker, dissolve 3-chloropropanoic acid (22.8 g, 0.21 mol) in deionized water (50 mL) and carefully neutralize with a solution of sodium hydroxide (8.4 g, 0.21 mol) in water (50 mL).

  • Add the sodium 3-chloropropionate solution to the flask containing the sodium o-cresoxide solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a 1 L separatory funnel.

  • Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any unreacted o-cresol. Discard the organic layers.

  • Acidify the aqueous layer to pH ~2 by slowly adding 6 M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.

3.2. Step 2: Intramolecular Friedel-Crafts Acylation of 3-(2-methylphenoxy)propanoic acid

3.2.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )SupplierNotes
3-(2-methylphenoxy)propanoic acid7345-21-3C₁₀H₁₂O₃180.20From Step 1
Polyphosphoric Acid (PPA)8017-16-1H(n+2)P(n)O(3n+1)N/ASigma-Aldrich115% P₂O₅ assay
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher ScientificACS Grade
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Sigma-AldrichAqueous solution
Crushed Ice7732-18-5H₂O18.02In-house

3.2.2. Equipment

  • 250 mL round-bottom flask

  • Mechanical stirrer (recommended) or magnetic stirrer

  • Oil bath

  • Standard laboratory glassware for workup and purification

  • Flash chromatography system

3.2.3. Procedure

  • Place 3-(2-methylphenoxy)propanoic acid (18.0 g, 0.10 mol) into the 250 mL round-bottom flask.

  • Add polyphosphoric acid (approx. 180 g, 10 times the weight of the starting material).

  • Heat the viscous mixture to 100°C in an oil bath with efficient stirring for 1-2 hours. A mechanical stirrer is recommended for better mixing.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) in a large beaker to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic extracts and wash them sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Data Presentation

4.1. Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₀O₂[2][5]
Molecular Weight 162.19 g/mol [2][5]
¹H NMR (CDCl₃) Predicted δ (ppm): ~7.4-7.5 (t, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), 4.5 (t, J=6.5 Hz, 2H, -OCH₂-), 2.8 (t, J=6.5 Hz, 2H, -CH₂CO-), 2.6 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃) Predicted δ (ppm): ~192 (C=O), ~159 (Ar-C), ~136 (Ar-C), ~132 (Ar-C), ~126 (Ar-C), ~121 (Ar-C), ~117 (Ar-C), ~67 (-OCH₂-), ~37 (-CH₂CO-), ~16 (Ar-CH₃).
Mass Spec (EI) m/z (%): 162 ([M]⁺), 134, 105.
Purity ≥97% (as determined by HPLC or ¹H NMR)[5]

4.2. Reaction Data Summary

StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1: Williamson Ether Synthesiso-Cresol (21.6 g)3-(2-methylphenoxy)propanoic acid36.0 g28.8 - 32.4 g80 - 90%
2: Intramolecular Friedel-Crafts Acylation3-(2-methylphenoxy)propanoic acidThis compound16.2 g12.2 - 14.6 g75 - 90%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure from initial setup to final product characterization.

Caption: Workflow diagram for the synthesis and purification of this compound.

References

Application Notes and Protocols for 5-Methylchroman-4-one in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one belongs to the chromanone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct and extensive research specifically on this compound's anticancer properties is emerging, the broader family of chromanone derivatives has demonstrated considerable potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including but not limited to lung, breast, and prostate cancer.[1] The anticancer activity of chromanone derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2] This document provides a detailed overview of the application of this compound and its analogs in anticancer research, summarizing key data and providing standardized protocols for its investigation.

Data Presentation: In Vitro Anticancer Activity of Chromanone Derivatives

The following table summarizes the cytotoxic activity of various chromanone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds in inhibiting cancer cell growth. It is important to note that the efficacy can vary based on the specific substitutions on the chromanone scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
Chromanone Derivative 13HL-60 (Leukemia)42.0 ± 2.7[3]
Chromanone Derivative 13MOLT-4 (Leukemia)24.4 ± 2.6[3]
Chromanone Derivative 11MCF-7 (Breast Cancer)68.4 ± 3.9[3]
2,5-Dimethylchroman-4-one Derivative 19bMCF-7 (Breast Cancer)8.5 - 25.0[4]
2,5-Dimethylchroman-4-one Derivative 19eMCF-7 (Breast Cancer)8.5 - 25.0[4]
2,5-Dimethylchroman-4-one Derivative 22aMCF-7 (Breast Cancer)8.5 - 25.0[4]
2,5-Dimethylchroman-4-one Derivative 22cMCF-7 (Breast Cancer)8.5 - 25.0[4]
2,5-Dimethylchroman-4-one Derivative 19bMDA-MB-231 (Breast Cancer)8.5 - 25.0[4]
2,5-Dimethylchroman-4-one Derivative 19eMDA-MB-231 (Breast Cancer)8.5 - 25.0[4]
2,5-Dimethylchroman-4-one Derivative 22aMDA-MB-231 (Breast Cancer)8.5 - 25.0[4]
2,5-Dimethylchroman-4-one Derivative 22cMDA-MB-231 (Breast Cancer)8.5 - 25.0[4]
Chromene-based Chalcone 14K562 (Leukemia)38.7[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, DU-145)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some chromanone derivatives have been shown to cause cell cycle arrest at the G2/M phase.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, MCF-7) viability_assay MTT Assay (Determine IC50) cell_culture->viability_assay apoptosis_assay Annexin V/PI Staining (Quantify Apoptosis) cell_culture->apoptosis_assay cell_cycle_assay PI Staining (Analyze Cell Cycle) cell_culture->cell_cycle_assay compound_prep Prepare this compound (Stock and working solutions) compound_prep->viability_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition statistical_analysis Statistical Analysis (Calculate IC50, p-values) data_acquisition->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: General experimental workflow for evaluating the anticancer effects.

signaling_pathway cluster_cell Cancer Cell compound This compound (or derivative) Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) compound->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c release Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Application Notes and Protocols for the Quantification of 5-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are prevalent scaffolds in a variety of biologically active compounds, making their accurate and reliable quantification crucial in pharmaceutical research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The selection of an appropriate analytical method is a critical decision that directly impacts the quality and consistency of experimental data. This guide offers a comparative overview of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed analytical techniques.

While specific validated methods for this compound are not widely published, the protocols detailed below are based on established methodologies for the parent compound, chroman-4-one, and other structurally related molecules.[1] These methods serve as a robust starting point for developing and validating a quantitative assay for this compound in various sample matrices.

Data Presentation: Comparison of Analytical Methods

The performance of each analytical technique was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance characteristics for the analysis of chroman-4-one, which can be extrapolated as a starting point for this compound method development.[1]

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Linear Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.2 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Mandatory Visualization

Experimental Workflow for this compound Quantification

The general workflow for the quantitative analysis of this compound is depicted below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: A schematic overview of the experimental workflow for the quantification of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a robust and reliable approach for routine quality control and quantitative analysis of this compound.[1]

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Materials and Reagents:

  • This compound reference standard (purity ≥95%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Analytical grade phosphoric acid or formic acid

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: 30% to 80% Acetonitrile

    • 10-12 min: 80% Acetonitrile

    • 12-15 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of chroman-4-one typically shows maximum absorbance around 254 nm and 310 nm.[1] The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the standard.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.[1]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 10 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[2]

5. Validation Procedure:

  • Linearity: Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • LOD and LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.

  • Accuracy: Assess by the standard addition method or by analyzing spiked samples at different concentration levels.

  • Precision: Determine by repeated measurements of the same sample (intraday and interday).

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it the method of choice for trace-level detection and identification, particularly in complex matrices.[1]

1. Instrumentation:

  • A standard GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Materials and Reagents:

  • This compound reference standard (purity ≥95%)

  • GC-grade dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) targeting characteristic ions of this compound. For qualitative analysis, a full scan from m/z 40-450 can be used.[3]

4. Standard and Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with ethyl acetate.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of the sample, add 2 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

5. Validation Procedure:

  • Follow the same validation principles as outlined in the HPLC-UV protocol (Linearity, LOD, LOQ, Accuracy, and Precision).

Signaling Pathway Visualization

As no specific signaling pathways involving this compound were identified in the initial search, a generalized diagram illustrating a hypothetical drug-target interaction and downstream signaling cascade is provided. This serves as a template that can be adapted once the specific biological targets of this compound are elucidated.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activation TF_active Active Transcription Factor TF_inactive->TF_active Translocation Gene Target Gene TF_active->Gene Gene Transcription Response Cellular Response Gene->Response This compound This compound This compound->Receptor Binding

Caption: A hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for the Analysis of 5-Methylchroman-4-one by HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 5-Methylchroman-4-one, a key intermediate in various synthetic pathways and a potential pharmacophore. The methodologies outlined leverage High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. These protocols are designed to offer robust and reliable analytical procedures for researchers and professionals in drug development and related scientific fields.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Introduction

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of moderately polar compounds like this compound.[1][2] This method offers excellent resolution, sensitivity, and reproducibility. The protocol described below is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid for mobile phase modification.

  • Reference Standard: Pure this compound.

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

1.2.2. Chromatographic Conditions

A typical set of starting conditions for the analysis of this compound is provided in the table below.

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 10 µL

1.2.3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in methanol. The concentration should be adjusted to fall within the linear range of the calibration curve.[3]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[1][3]

Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample can then be determined from this curve. Method validation should be performed according to ICH guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]

Table 1: Representative Quantitative HPLC Data for this compound

ParameterValue
Retention Time (RT) ~12.5 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Note: The above values are illustrative and should be determined experimentally during method validation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentrations B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J NMR_Workflow A Prepare Sample (5-10 mg in 0.6 mL CDCl₃) B Transfer to NMR Tube A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Process Data (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze Spectra (Chemical Shifts, Multiplicity, Integration) D->E F Structural Elucidation and Confirmation E->F

References

Application Notes and Protocols: 5-Methylchroman-4-one as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one is a heterocyclic ketone that serves as a valuable building block in organic synthesis. Its scaffold is a key structural motif in a variety of biologically active compounds. The reactivity of the chroman-4-one core, particularly the active methylene group at the C3 position and the carbonyl group, allows for a range of chemical transformations. These modifications are instrumental in the development of novel therapeutic agents and other functional organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in the synthesis of chalcone analogs and their subsequent conversion to pyrazoline derivatives. Additionally, the role of the broader class of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a significant target in drug discovery, is discussed.

Key Synthetic Applications

The primary synthetic utility of this compound highlighted in these notes revolves around its use as a substrate in condensation reactions to form more complex heterocyclic systems.

Claisen-Schmidt Condensation for the Synthesis of 3-Aryliden-5-methylchroman-4-ones (Chalcone Analogs)

This compound readily undergoes a Claisen-Schmidt condensation with various aromatic aldehydes. This reaction involves the base-catalyzed reaction between the enolizable ketone (this compound) and a non-enolizable aromatic aldehyde to form a β-hydroxy carbonyl compound, which then dehydrates to yield the corresponding α,β-unsaturated ketone, a chalcone analog. These chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic compounds. A highly efficient, solvent-free grinding technique has been reported for this transformation, affording high yields of the desired products[1].

Synthesis of Pyrazoline Derivatives

The chalcone analogs derived from this compound can be further utilized to construct five-membered heterocyclic rings. A common transformation is the reaction with hydrazine hydrate in an acidic medium, which leads to the formation of pyrazoline derivatives. Pyrazolines are a well-known class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-aryliden-5-methylchroman-4-ones via a solvent-free Claisen-Schmidt condensation[1].

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde3-Benzyliden-5-methylchroman-4-one92
24-Chlorobenzaldehyde3-(4-Chlorobenzyliden)-5-methylchroman-4-one90
34-Methylbenzaldehyde3-(4-Methylbenzyliden)-5-methylchroman-4-one88
44-Methoxybenzaldehyde3-(4-Methoxybenzyliden)-5-methylchroman-4-one85
53-Nitrobenzaldehyde3-(3-Nitrobenzyliden)-5-methylchroman-4-one75

Experimental Protocols

Protocol 1: Synthesis of 3-Aryliden-5-methylchroman-4-ones via Solvent-Free Grinding

This protocol is adapted from a reported environmentally benign procedure for the Claisen-Schmidt condensation[1].

Materials:

  • This compound

  • Appropriate aromatic aldehyde

  • Anhydrous barium hydroxide (Ba(OH)₂)

  • Mortar and pestle

  • Dilute hydrochloric acid (HCl)

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a mortar, place this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent).

  • Add anhydrous barium hydroxide (2 equivalents) to the mixture.

  • Grind the mixture vigorously with a pestle at room temperature. The progress of the reaction can often be observed by a change in color and consistency of the reaction mixture.

  • Continue grinding for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add the reaction mixture to a beaker containing ice-cold water.

  • Acidify the aqueous suspension with dilute HCl to a pH of approximately 2.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the product to obtain the crude 3-aryliden-5-methylchroman-4-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of Pyrazoline Derivatives from 3-Aryliden-5-methylchroman-4-ones

This is a general procedure for the synthesis of pyrazolines from chalcones.

Materials:

  • 3-Aryliden-5-methylchroman-4-one (chalcone analog from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the 3-aryliden-5-methylchroman-4-one (1 equivalent) in ethanol.

  • Add glacial acetic acid to the solution to create an acidic medium.

  • To this solution, add hydrazine hydrate (2 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • The solid pyrazoline derivative will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Role in Drug Development: Inhibition of Sirtuin 2 (SIRT2)

Derivatives of chroman-4-one have emerged as a significant class of inhibitors for Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase. SIRT2 is implicated in various cellular processes, including cell cycle control and microtubule dynamics. Its dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.

Chroman-4-one-based compounds have been shown to be potent and selective inhibitors of SIRT2. The proposed mechanism of action involves the binding of the chroman-4-one scaffold to the active site of the SIRT2 enzyme. This inhibition leads to an increase in the acetylation of SIRT2's substrates, most notably α-tubulin. The hyperacetylation of α-tubulin disrupts microtubule stability and function, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells. This makes chroman-4-one derivatives, including those potentially derived from this compound, promising candidates for the development of novel anticancer therapies.

Visualizations

experimental_workflow cluster_chalcone Protocol 1: Chalcone Synthesis cluster_pyrazoline Protocol 2: Pyrazoline Synthesis A This compound C Grinding with Ba(OH)₂ A->C B Aromatic Aldehyde B->C D Acidification & Precipitation C->D E 3-Aryliden-5-methyl- chroman-4-one D->E F 3-Aryliden-5-methyl- chroman-4-one H Reflux in Acetic Acid/Ethanol F->H G Hydrazine Hydrate G->H I Precipitation H->I J Pyrazoline Derivative I->J

Synthetic workflow for chalcone and pyrazoline derivatives.

sirt2_pathway SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Tubulin_Ac Acetylated α-Tubulin Microtubule Microtubule Instability Tubulin_Ac->Microtubule Tubulin->Tubulin_Ac Acetylation Chromanone This compound Derivative Chromanone->SIRT2 Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Inhibition of the SIRT2 signaling pathway by chroman-4-one derivatives.

References

Application Notes and Protocols for In Vitro Testing of 5-Methylchroman-4-one Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchroman-4-one belongs to the chromanone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties. Various chromanone derivatives have demonstrated efficacy against a range of cancer cell lines by inducing apoptosis and causing cell cycle arrest. These compounds often modulate key signaling pathways involved in cancer cell proliferation and survival. This document provides a comprehensive guide for the in vitro evaluation of this compound's anticancer potential, detailing experimental protocols and data presentation strategies based on established methodologies for related chromanone compounds.

Data Presentation

The following tables summarize representative quantitative data for chromanone derivatives from published studies, offering a reference for expected outcomes and effective data presentation.

Table 1: Cytotoxicity of Chromanone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Chromanone Thiazole Derivative (2b)A549 (Lung)MTTNot Specified[1]
Chromanone Thiazole Derivative (2c)A549 (Lung)MTTNot Specified[1]
3-chlorophenylchromanone derivative (B2)A549 (Lung)MTTStrong Cytotoxicity[2]
3-chlorophenylchromanone derivative (B2)MCF-7 (Breast)MTTReduced Efficacy[2]
3-chlorophenylchromanone derivative (B2)DU-145 (Prostate)MTTReduced Efficacy[2]
Chromen-4-one derivative (13)HL-60 (Leukemia)MTT42.0 ± 2.7[3]
Chromen-4-one derivative (13)MOLT-4 (Leukemia)MTT24.4 ± 2.6[3]
Chromen-4-one derivative (11)MCF-7 (Breast)MTT68.4 ± 3.9[3]
(3'S,4'S)-(-)-cis-khellactone derivative (12e)HEPG-2 (Liver)MTT6.1 - 9.2[4]
(3'S,4'S)-(-)-cis-khellactone derivative (12e)SGC-7901 (Gastric)MTT6.1 - 9.2[4]
(3'S,4'S)-(-)-cis-khellactone derivative (12e)LS174T (Colon)MTT6.1 - 9.2[4]
Flavone L86-8275Breast Carcinoma Cell LinesDye Reduction0.025 - 0.160[5]
Flavone L86-8275Lung Carcinoma Cell LinesDye Reduction0.025 - 0.160[5]
5-demethyltangeretin (5DT)H460 (Lung)Cell Viability1.27[6]
5-demethyltangeretin (5DT)H1299 (Lung)Cell Viability1.02[6]
5-demethyltangeretin (5DT)A549 (Lung)Cell Viability0.99[6]

Table 2: Effects of Chromanone Derivatives on Cell Cycle and Apoptosis

Compound/DerivativeCancer Cell LineEffectMethodReference
Chromanone Thiazole DerivativesA549 (Lung)G2/M Arrest, Apoptosis InductionFlow Cytometry[1]
Chromanone Derivatives (Group B)MCF-7, DU-145, A549Apoptosis InductionAnnexin V Staining, Flow Cytometry[2]
5-demethyltangeretin (5DT)A549, H460, H1299G2/M Arrest, Apoptosis InductionFlow Cytometry[6]
Flavone L86-8275MDA468 (Breast)G2 and G1 ArrestFlow Cytometry[5]
Benzo[h]chromeno[2,3-d]pyrimidine (3a)MCF-7 (Breast)G1 ArrestFlow Cytometry[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using software like GraphPad Prism.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10^5 cells per well) and incubate for 24 hours.[8] Treat the cells with this compound at its IC50 concentration for 24 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin B1, p53)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[10]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin or GAPDH.

Visualizations

Experimental Workflow

G cluster_prep Cell Culture & Seeding cluster_treat Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Cancer Cell Culture (e.g., A549, MCF-7) B Cell Seeding in 96-well or 6-well plates A->B C Treatment with This compound (Varying Concentrations & Times) B->C D Cell Viability (MTT Assay) C->D E Apoptosis Analysis (Annexin V/PI Staining) C->E F Cell Cycle Analysis (PI Staining) C->F G Protein Expression (Western Blot) C->G H IC50 Determination D->H I Quantification of Apoptosis E->I J Cell Cycle Distribution F->J K Protein Level Changes G->K G cluster_compound cluster_cell Cancer Cell cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway Compound This compound G2M G2/M Phase Compound->G2M Induces Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Compound->Bax Up-regulates Arrest Cell Cycle Arrest G2M->Arrest Inhibition Mito Mitochondrial Membrane Potential (Loss) Bcl2->Mito Bax->Mito Caspases Caspase Activation (e.g., Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

troubleshooting low yield in 5-Methylchroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can lead to low yields and other challenges during the synthesis of this compound, primarily focusing on the common synthetic route involving the intramolecular Friedel-Crafts acylation of 3-(o-tolyloxy)propanoic acid.

Q1: My overall yield for this compound is significantly lower than expected. What are the most common causes?

Low yields in this synthesis can arise from issues in either of the two main stages: the initial formation of 3-(o-tolyloxy)propanoic acid or the subsequent intramolecular Friedel-Crafts cyclization. Common problems include incomplete reactions, the formation of side products, and degradation of the desired product. A systematic approach to troubleshooting involves evaluating each step of the process.

Q2: I suspect the formation of 3-(o-tolyloxy)propanoic acid is inefficient. How can I improve the yield of this intermediate?

The synthesis of the carboxylic acid precursor is a Williamson ether synthesis followed by hydrolysis if starting from an ester. Low yields in this step are often due to:

  • Incomplete reaction: Ensure that the reaction between o-cresol and the 3-halopropanoic acid or its ester goes to completion. This can be monitored using Thin Layer Chromatography (TLC).

  • Base selection: The choice of base is critical. A strong enough base is required to deprotonate the phenolic hydroxyl group of o-cresol, but a base that is too strong or bulky can lead to side reactions.

  • Reaction temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without causing decomposition of reactants or products.

Q3: The intramolecular Friedel-Crafts cyclization step is giving me a low yield of this compound. What are the key parameters to investigate?

The intramolecular Friedel-Crafts acylation is a powerful method for ring closure, but it is sensitive to several factors.[1] Low yields can often be attributed to:

  • Catalyst choice and amount: The type and quantity of the Lewis acid or Brønsted acid catalyst are crucial. Common catalysts for this reaction include polyphosphoric acid (PPA), Eaton's reagent, or a combination of a Lewis acid like AlCl₃ with an acyl chloride. The optimal catalyst and its concentration should be determined experimentally.

  • Reaction temperature and time: These parameters are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions or decomposition. Monitoring the reaction progress over time is essential.

  • Intermolecular side reactions: At high concentrations, intermolecular acylation can occur, leading to the formation of polymeric byproducts instead of the desired intramolecular cyclization. Performing the reaction under high-dilution conditions can minimize this.[2]

Q4: I am observing multiple unidentified spots on my TLC plate after the cyclization reaction. What are the likely side products?

Besides the desired this compound, several side products can form during the synthesis, leading to a lower yield and complicating purification. Potential byproducts include:

  • Unreacted 3-(o-tolyloxy)propanoic acid: This indicates an incomplete cyclization reaction.

  • Polymeric material: As mentioned, this can result from intermolecular acylation, especially at high concentrations.

  • Isomeric chromanones: Depending on the reaction conditions and the directing effects of the methyl group, trace amounts of other chromanone isomers might be formed.

  • Decomposition products: Harsh reaction conditions (e.g., very high temperatures or overly strong acids) can lead to the degradation of the starting material or the product.

Q5: How can I effectively purify the final this compound product?

Purification is essential to obtain a high-purity product. The most common method for purifying chroman-4-ones is column chromatography on silica gel. The choice of the eluent system is critical and typically involves a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to effectively separate the product from less polar impurities and starting materials. Recrystallization from a suitable solvent can also be an effective final purification step.

Data on Reaction Conditions and Yield

The following table summarizes the impact of different catalysts on the yield of the intramolecular Friedel-Crafts acylation of phenoxypropionic acids to form chroman-4-ones. While specific data for this compound is limited in readily available literature, this data for analogous reactions provides a valuable starting point for optimization.

CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Polyphosphoric Acid (PPA)80-1001-360-85A common and effective reagent, but can be viscous and difficult to stir.
Eaton's Reagent (P₂O₅ in MeSO₃H)60-802-470-90Often gives cleaner reactions and higher yields compared to PPA.
AlCl₃ (from acyl chloride)0 - rt2-650-75Requires conversion of the carboxylic acid to the acyl chloride first.
H₂SO₄ (concentrated)rt - 504-840-60Can lead to sulfonation and other side reactions if not carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of 3-(o-tolyloxy)propanoic acid

This protocol describes the synthesis of the carboxylic acid precursor from o-cresol and 3-chloropropionic acid.

Materials:

  • o-Cresol

  • 3-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water.

  • To this solution, add o-cresol and stir until a homogenous solution is formed.

  • Slowly add a solution of 3-chloropropionic acid in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify with concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(o-tolyloxy)propanoic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

This protocol outlines the cyclization of 3-(o-tolyloxy)propanoic acid to the final product using polyphosphoric acid (PPA).

Materials:

  • 3-(o-tolyloxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, place 3-(o-tolyloxy)propanoic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1 hour.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Intramolecular Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation and Ring Closure Carboxylic_Acid 3-(o-tolyloxy)propanoic acid Acylium_Ion Acylium Ion Intermediate Carboxylic_Acid->Acylium_Ion + PPA PPA Polyphosphoric Acid (PPA) Acylium_Ion_2 Acylium Ion Intermediate Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion_2->Sigma_Complex Intramolecular Attack Aromatic_Ring Aromatic Ring (Nucleophile) Sigma_Complex_2 Sigma Complex Product This compound Sigma_Complex_2->Product Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of this compound Check_Purity Check Purity of Starting Materials (o-cresol, 3-chloropropionic acid) Start->Check_Purity Analyze_Intermediate Analyze Yield and Purity of 3-(o-tolyloxy)propanoic acid Check_Purity->Analyze_Intermediate Optimize_Cyclization Optimize Cyclization Step Analyze_Intermediate->Optimize_Cyclization Incomplete_Reaction Incomplete Reaction? Optimize_Cyclization->Incomplete_Reaction yes Side_Reactions Significant Side Products? Optimize_Cyclization->Side_Reactions no Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Change_Catalyst Change Catalyst/Concentration (e.g., Eaton's Reagent) Incomplete_Reaction->Change_Catalyst High_Dilution Use High Dilution Conditions Side_Reactions->High_Dilution Final_Product Improved Yield Increase_Time_Temp->Final_Product Change_Catalyst->Final_Product Purification_Issue Check Purification Method High_Dilution->Purification_Issue Purification_Issue->Final_Product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

overcoming side product formation in chroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-4-ones. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you identify, avoid, and minimize common side products, thereby improving the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chroman-4-ones and their primary side products?

A1: The two most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid.[1]

  • Base-Promoted Condensation: The major side product in this reaction is the aldehyde self-condensation product. This occurs when two molecules of the aldehyde reactant condense with each other, a reaction that is particularly favored when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[1][2]

  • Intramolecular Friedel-Crafts Acylation: Common side products in this route include intermolecular acylation products, which lead to polymer formation, especially at high concentrations.[1] Incomplete cyclization of the starting material and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions are also observed.[1]

Q2: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups is giving a very low yield. How can I improve it?

A2: Low yields in this scenario are typically due to the competing aldehyde self-condensation reaction, which is favored when the 2'-hydroxyacetophenone is less reactive.[1][2] To enhance the formation of the desired chroman-4-one, consider the following strategies:

  • Optimize the Base: Switching from a strong, nucleophilic base like sodium hydroxide to a non-nucleophilic base such as diisopropylethylamine (DIPA) can suppress the self-condensation of the aldehyde.[1]

  • Control Reactant Addition: A slow, controlled addition of the aldehyde to the reaction mixture can help to maintain a low concentration of the aldehyde, thus minimizing its self-condensation.

  • Use a More Reactive Electrophile: If applicable to your synthetic design, using a more reactive aldehyde can favor the desired reaction with the 2'-hydroxyacetophenone over self-condensation.

Q3: I am observing multiple unidentified byproducts in my reaction mixture. What is the likely cause and how can I troubleshoot this?

A3: The formation of multiple byproducts can stem from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in the reagents.[1] Consider the following troubleshooting steps:

  • Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity. Impurities can act as catalysts for side reactions or participate in unwanted transformations.[1]

  • Lower the Reaction Temperature: High temperatures can lead to thermal decomposition of reactants and products, generating a complex mixture of byproducts.[1]

  • Degas the Solvent: Dissolved oxygen in the solvent can sometimes lead to oxidative side reactions.[1]

  • Monitor the Reaction: Employ techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help you identify the optimal reaction time to maximize product formation and minimize the generation of byproducts.[1]

Q4: How can I prevent intermolecular acylation during an intramolecular Friedel-Crafts cyclization?

A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be conducted under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other, thereby favoring the desired intramolecular cyclization.[1]

Troubleshooting Guides

Issue 1: Low Yield in Base-Promoted Condensation

Symptom: The yield of the desired chroman-4-one is low, and a significant amount of a byproduct with a molecular weight corresponding to the self-condensation of the aldehyde is observed.

Troubleshooting Workflow:

start Low Yield of Chroman-4-one check_substituents Are there electron-donating groups on the 2'-hydroxyacetophenone? start->check_substituents optimize_base Optimize the base: - Switch to a non-nucleophilic base (e.g., DIPA). - Use a weaker base. check_substituents->optimize_base Yes purify_reagents Purify starting materials to remove impurities. check_substituents->purify_reagents No control_addition Control aldehyde addition: - Add aldehyde slowly to the reaction mixture. optimize_base->control_addition monitor_reaction Monitor reaction progress using TLC or LC-MS. control_addition->monitor_reaction purify_reagents->monitor_reaction end Improved Yield monitor_reaction->end

Caption: Troubleshooting workflow for low yield in base-promoted condensation.

Issue 2: Side Product Formation in Friedel-Crafts Acylation

Symptom: The desired intramolecular cyclization is incomplete, and polymeric or rearranged byproducts are observed.

Troubleshooting Workflow:

start Side Products in Friedel-Crafts Acylation check_concentration Is the reaction run at high concentration? start->check_concentration high_dilution Employ high-dilution conditions: - Increase the solvent volume. check_concentration->high_dilution Yes check_acid Is a strong Lewis or Brønsted acid being used? check_concentration->check_acid No high_dilution->check_acid milder_acid Consider a milder acid catalyst to reduce rearrangement. check_acid->milder_acid Yes optimize_temp Optimize reaction temperature to prevent decomposition. check_acid->optimize_temp No milder_acid->optimize_temp end Reduced Side Products optimize_temp->end

Caption: Troubleshooting workflow for side product formation in Friedel-Crafts acylation.

Data Presentation

Table 1: Impact of 2'-Hydroxyacetophenone Substituents on Chroman-4-one Yield

This table summarizes the effect of substituents on the 2'-hydroxyacetophenone ring on the yield of the corresponding 2-pentylchroman-4-one. Electron-withdrawing groups generally lead to higher yields, while electron-donating groups favor the formation of the aldehyde self-condensation side product, resulting in lower yields of the desired chroman-4-one.[2]

2'-Hydroxyacetophenone SubstituentProductYield (%)Primary Side Product
6,8-Dibromo6,8-Dibromo-2-pentylchroman-4-one88Aldehyde Self-Condensation
6-Chloro6-Chloro-2-pentylchroman-4-one75Aldehyde Self-Condensation
Unsubstituted2-Pentylchroman-4-one55Aldehyde Self-Condensation
6,8-Dimethyl6,8-Dimethyl-2-pentylchroman-4-one17Aldehyde Self-Condensation
6-Methoxy6-Methoxy-2-pentylchroman-4-one17Aldehyde Self-Condensation

Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

The choice of acid catalyst can significantly influence the yield and side product profile in the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acid.

CatalystReaction ConditionsYield of Chroman-4-one (%)Major Side Products
Polyphosphoric Acid (PPA)100 °C, 1 h~85Intermolecular acylation products
Methanesulfonic Acid (MSA)80 °C, 2 h~80Incomplete cyclization
Aluminum Chloride (AlCl₃)Dichloromethane, 0 °C to rt, 3 h~75Rearrangement products
Eaton's Reagent (P₂O₅ in MsOH)60 °C, 1.5 h~90Minimal

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted for the synthesis of 2-alkyl-substituted chroman-4-ones, where aldehyde self-condensation is a common side reaction.[1][3]

Materials:

  • Appropriate 2′-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[1]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.[1]

Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This is a general procedure for the cyclization of 3-phenoxypropionic acids to form chroman-4-ones.[1]

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, place the 3-phenoxypropionic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.[1]

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]

Reaction Mechanisms

cluster_desired Desired Pathway: Chroman-4-one Synthesis cluster_side Side Reaction: Aldehyde Self-Condensation acetophenone 2'-Hydroxyacetophenone enolate Enolate acetophenone->enolate Base aldehyde Aldehyde enolate->aldehyde Nucleophilic Attack aldol_adduct Aldol Adduct aldehyde->aldol_adduct chromanone Chroman-4-one aldol_adduct->chromanone Intramolecular Cyclization aldehyde1 Aldehyde (Molecule 1) enolate_aldehyde Aldehyde Enolate aldehyde1->enolate_aldehyde Base aldehyde2 Aldehyde (Molecule 2) enolate_aldehyde->aldehyde2 Nucleophilic Attack self_condensation_product Self-Condensation Product aldehyde2->self_condensation_product

Caption: Mechanism of chroman-4-one synthesis vs. aldehyde self-condensation.

cluster_intramolecular Desired Pathway: Intramolecular Friedel-Crafts Acylation cluster_intermolecular Side Reaction: Intermolecular Friedel-Crafts Acylation phenoxypropionic_acid 3-Phenoxypropionic Acid acylium_ion Acylium Ion Intermediate phenoxypropionic_acid->acylium_ion Acid Catalyst chromanone_intramolecular Chroman-4-one acylium_ion->chromanone_intramolecular Intramolecular Electrophilic Aromatic Substitution acid1 3-Phenoxypropionic Acid (Molecule 1) acylium1 Acylium Ion 1 acid1->acylium1 Acid Catalyst acid2 3-Phenoxypropionic Acid (Molecule 2) acylium1->acid2 Intermolecular Attack dimer Dimer/Polymer acid2->dimer

Caption: Intramolecular vs. Intermolecular Friedel-Crafts Acylation.

References

Technical Support Center: Purification of 5-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography and recrystallization. Flash chromatography is typically used for the primary purification of the crude product, while recrystallization is excellent for achieving high purity.[1][2]

Q2: What are the likely impurities in crude this compound?

A2: Impurities in crude this compound often depend on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 2'-hydroxy-5'-methylacetophenone and the aldehyde used in the initial condensation step.

  • Byproducts from side reactions: The synthesis of chroman-4-ones involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure.[3] Under certain conditions, a retro-oxa-Michael reaction can occur, leading to the formation of a ring-opened byproduct.[4]

  • Polymeric materials: These can form under harsh reaction conditions.

  • Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.

Q3: How can I improve the purity of my this compound if a single purification step is insufficient?

A3: If a single purification step does not yield a product of the desired purity, consider the following:

  • Sequential Purification: Employing a combination of techniques can be highly effective. For instance, an initial flash column chromatography to remove the bulk of impurities can be followed by recrystallization to obtain a highly pure product.

  • Optimize Chromatography Conditions: If using flash chromatography, optimizing the solvent system (eluent) can significantly improve separation. A gradient elution, where the polarity of the solvent is gradually increased, can be particularly useful for separating compounds with similar polarities.[2]

  • Recrystallization Solvent Screening: The choice of solvent is critical for successful recrystallization. Experiment with different solvents or solvent mixtures to find the optimal conditions where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Troubleshooting Guides

Flash Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation. Aim for an Rf value of 0.2-0.4 for this compound.

    • Solvent Polarity: If the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane or petroleum ether). If they are moving too slowly (low Rf), increase the polarity (e.g., increase the proportion of the polar solvent like ethyl acetate).

    • Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[2]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system.

    • Stronger Solvent: If increasing the polarity of the current system is ineffective, switch to a more polar solvent system altogether. For example, if a hexane/ethyl acetate mixture is failing, a dichloromethane/methanol system might be more effective.

Issue 3: Cracking of the silica gel bed.

  • Possible Cause: Improper packing of the column or rapid changes in solvent polarity.

  • Solution:

    • Proper Packing: Ensure the silica gel is packed uniformly as a slurry in the initial eluent to avoid air bubbles and channels.

    • Gradual Solvent Changes: When running a gradient, change the solvent composition gradually to prevent thermal stress and cracking of the silica bed.

Recrystallization

Issue 1: Oiling out instead of crystallization.

  • Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the chosen solvent is not ideal.

  • Solution:

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil rather than crystals.[6]

    • Solvent Selection: The solvent may be too good a solvent for the compound. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 2: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[6]

    • Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to recover a second crop of crystals, which may then be combined with the first or purified separately.

Issue 3: Colored impurities remain in the crystals.

  • Possible Cause: The impurities are co-crystallizing with the product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification MethodRecommended Solvent System(s)Notes
Flash Column Chromatography Hexane / Ethyl Acetate (gradient)Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[1]
Petroleum Ether / Ethyl AcetateAn alternative non-polar/polar solvent system.
Recrystallization Ethanol / WaterDissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then cool slowly.
Hexane / AcetoneDissolve in a minimal amount of hot acetone and add hexane as the anti-solvent.
IsopropanolA single solvent system that can be effective.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Application: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Detailed Methodology for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound flash_chromatography Flash Column Chromatography start->flash_chromatography Primary Purification recrystallization Recrystallization flash_chromatography->recrystallization Further Purification (Optional) purity_check Purity Check (TLC, HPLC, NMR) flash_chromatography->purity_check recrystallization->purity_check purity_check->flash_chromatography Purity <95% pure_product Pure this compound purity_check->pure_product Purity >95%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Flash Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Challenge Encountered poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery solution1 Optimize Solvent System (TLC) Use Gradient Elution poor_separation->solution1 solution2 Increase Eluent Polarity no_elution->solution2 solution3 Slow Cooling Change Solvent Scratch/Seed oiling_out->solution3 solution4 Minimize Solvent Cool Thoroughly low_recovery->solution4

Caption: Troubleshooting logic for common purification challenges of this compound.

References

optimizing reaction conditions for 5-Methylchroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methylchroman-4-one. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing the this compound core are:

  • Base-Promoted Condensation: This route involves the reaction of 2'-hydroxy-5'-methylacetophenone with an aldehyde in the presence of a base. The reaction proceeds through a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to yield the chroman-4-one ring.[1]

  • Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of a 3-(p-tolyloxy)propionic acid using a strong acid catalyst, such as polyphosphoric acid (PPA).[2] The reaction proceeds via an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the cyclic ketone.

Q2: I am getting a very low yield in my base-promoted condensation. What is the likely cause?

A2: Low yields in the synthesis of this compound using this method are often attributed to the presence of the electron-donating methyl group on the 2'-hydroxyacetophenone ring. This group can increase the propensity for aldehyde self-condensation, a major side reaction.[3] Other potential causes include incomplete reaction, degradation of starting materials or product, and losses during purification.[3]

Q3: What are the common side products in the synthesis of this compound?

A3: In the base-promoted condensation route , the primary side product is the result of aldehyde self-condensation.[3] In the intramolecular Friedel-Crafts acylation route , common side products include intermolecular acylation products leading to polymer formation, especially at high concentrations. Incomplete cyclization of the starting material is also a possibility.[3]

Q4: How can I minimize the formation of side products?

A4: To minimize aldehyde self-condensation in the base-promoted route, you can try optimizing the base and other reaction conditions. Using a non-nucleophilic base like Diisopropylethylamine (DIPA) can be beneficial.[3] For the Friedel-Crafts route, carrying out the reaction under high-dilution conditions can reduce the likelihood of intermolecular reactions.

Q5: How is this compound typically purified?

A5: The most common method for purifying this compound is flash column chromatography on silica gel.[1] A typical eluent system would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Electron-donating methyl group on the starting material (2'-hydroxy-5'-methylacetophenone) favors aldehyde self-condensation.[3]Optimize the base to a non-nucleophilic one like DIPA. Consider microwave-assisted synthesis to improve reaction efficiency.[3][4]
Impure starting materials (2'-hydroxy-5'-methylacetophenone or aldehyde).Purify starting materials before the reaction. Ensure they are dry and free of contaminants.
Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Multiple Unidentified Byproducts Decomposition of starting materials or product under the reaction conditions.Use milder reaction conditions (e.g., lower temperature). Ensure the workup procedure is not too harsh.
Impurities in reagents or solvents.Use high-purity reagents and solvents.
Difficulty in Purification Co-elution of the product with side products.Optimize the eluent system for column chromatography. A gradient elution might be necessary.
Oily product that is difficult to handle.Try to crystallize the product from a suitable solvent system.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-5-Methylchroman-4-ones

This protocol is adapted from a general procedure for the synthesis of 2-alkyl-substituted chroman-4-ones and is suitable for the synthesis of this compound derivatives.[3]

Materials:

  • 2'-Hydroxy-5'-methylacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add 2'-hydroxy-5'-methylacetophenone, ethanol, the desired aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Intramolecular Friedel-Crafts Acylation for this compound Synthesis

This is a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.[2]

Materials:

  • 3-(p-tolyloxy)propionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, place the 3-(p-tolyloxy)propionic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for the viscous solution.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data

The yield of chroman-4-one synthesis is highly dependent on the substituents on the aromatic ring of the 2'-hydroxyacetophenone. Electron-donating groups, such as the methyl group in 2'-hydroxy-5'-methylacetophenone, tend to decrease the yield due to competing side reactions.

2'-Hydroxyacetophenone Substituent(s)AldehydeProductYield (%)Reference
5-MethylAcetaldehyde2,5-Dimethylchroman-4-oneProposed, likely moderate[1]
6,8-DimethylPentanal2-Pentyl-6,8-dimethylchroman-4-one17[3]
6-MethoxyPentanal6-Methoxy-2-pentylchroman-4-one17[3]
NonePentanal2-Pentylchroman-4-one55[3]
6-ChloroPentanal6-Chloro-2-pentylchroman-4-one51[3]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Base-Promoted Condensation cluster_route2 Route 2: Friedel-Crafts Acylation Start1 2'-hydroxy-5'-methylacetophenone + Aldehyde Reaction1 Base (e.g., DIPA), EtOH Microwave, 160-170°C, 1h Start1->Reaction1 Workup1 Aqueous Workup (DCM, NaOH, HCl, Brine) Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Derivative Purification1->Product1 Start2 3-(p-tolyloxy)propionic acid Reaction2 PPA, 100°C, 1h Start2->Reaction2 Workup2 Quench with Ice Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography or Distillation Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Synthetic routes for this compound.

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Enhancing the Solubility of 5-Methylchroman-4-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Methylchroman-4-one in bioassay development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structural class, chroman-4-ones, generally exhibit poor aqueous solubility. They are typically soluble in organic solvents. The presence of the methyl group on the aromatic ring is expected to slightly increase its lipophilicity compared to the parent chroman-4-one, potentially further reducing aqueous solubility. Based on general principles and data for structurally related compounds, the following is an estimated solubility profile.

Estimated Solubility of this compound

SolventEstimated SolubilityRationale / Comments
Aqueous Buffers (e.g., PBS, pH 7.4) Very Low (< 10 µg/mL)The hydrophobic chromanone core and the methyl group limit interaction with water.
Dimethyl Sulfoxide (DMSO) High (> 10 mg/mL)DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
Ethanol (100%) Moderate to HighEthanol is a polar protic solvent that can dissolve many organic compounds.
Methanol Moderate to HighSimilar to ethanol, methanol is a good solvent for many organic molecules.
Acetonitrile ModerateA polar aprotic solvent commonly used in chromatography.
Acetone Moderate to HighA polar aprotic solvent with good solvating power for many organic compounds.

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous bioassay buffer?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in your DMSO stock but poorly soluble in the final aqueous assay buffer. When the DMSO concentration is significantly lowered by dilution, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation. This can result in inaccurate compound concentrations and unreliable bioassay data.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my bioassays?

A3:

  • Kinetic solubility measures the concentration of a compound that remains in solution under non-equilibrium conditions, typically after a short incubation period following dilution from a DMSO stock. This is often more relevant for high-throughput screening (HTS) and initial bioassays where compounds are in contact with the aqueous environment for a limited time.[2][3][4][5][6]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution, determined after a prolonged incubation period (e.g., 24-48 hours) with excess solid compound. This measurement is crucial for later-stage drug development, such as formulation and in vivo studies.[2][3][7]

For most initial bioassays, understanding the kinetic solubility is more critical to avoid precipitation during the experiment.

Troubleshooting Guide

Problem: I am observing high variability in my bioassay results with this compound.

This could be due to inconsistent solubility of the compound. Follow this troubleshooting workflow:

Troubleshooting_Variability start High Bioassay Variability Observed check_solubility Is the compound fully dissolved in the final assay buffer? start->check_solubility visual_inspection Visually inspect for precipitation (cloudiness, particles). check_solubility->visual_inspection No other_factors Investigate other experimental factors (e.g., reagent stability, pipetting accuracy). check_solubility->other_factors Yes solubility_assay Perform a kinetic solubility assay under bioassay conditions. visual_inspection->solubility_assay fully_dissolved Compound is fully dissolved. solubility_assay->fully_dissolved No precipitation not_dissolved Precipitation is observed. solubility_assay->not_dissolved Precipitation detected fully_dissolved->other_factors troubleshoot_solubility Implement solubility enhancement strategies. not_dissolved->troubleshoot_solubility

Caption: Troubleshooting workflow for high bioassay variability.

Problem: My compound precipitates out of solution during the assay.

Here are several strategies to improve the solubility of this compound in your bioassay:

Solubility Enhancement Strategies

StrategyDescriptionConsiderations
Decrease Final Compound Concentration The simplest approach is to lower the concentration of this compound in the assay to below its solubility limit.This may not be feasible if a higher concentration is required for biological activity.
Increase Co-solvent (DMSO) Concentration Increasing the final percentage of DMSO in the assay buffer can help keep the compound in solution.High concentrations of DMSO can be toxic to cells and may interfere with some enzyme assays. It is crucial to run appropriate vehicle controls.
pH Adjustment Although this compound does not have readily ionizable groups, subtle pH changes in the buffer can sometimes influence solubility.The pH must be compatible with the biological system being studied.
Use of Surfactants Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate the compound, increasing its apparent solubility.Surfactants can interfere with certain assays or affect cell membranes.
Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.The type and concentration of cyclodextrin need to be optimized, and potential interference with the assay should be evaluated.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for rapidly assessing the kinetic solubility of this compound under your specific bioassay conditions.

Kinetic_Solubility_Workflow start Prepare 10 mM stock of This compound in 100% DMSO serial_dilution Perform serial dilutions of the stock solution in DMSO in a 96-well plate. start->serial_dilution add_buffer Add aqueous assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%). serial_dilution->add_buffer incubate Incubate the plate at room temperature (or assay temperature) for 1-2 hours with gentle shaking. add_buffer->incubate read_plate Measure the turbidity (absorbance or light scattering) of each well using a plate reader. incubate->read_plate analyze Determine the highest concentration at which no significant increase in turbidity is observed. This is the kinetic solubility. read_plate->analyze

Caption: Workflow for the kinetic solubility assay.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition of Aqueous Buffer: To each well of a new 96-well plate, add a small volume of the DMSO serial dilutions. Then, add the appropriate volume of your aqueous bioassay buffer to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically ≤1%).

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with gentle agitation.[8]

  • Measurement: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[8]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard."[2][7]

Thermodynamic_Solubility_Workflow start Add excess solid this compound to a vial containing the desired aqueous buffer. equilibrate Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. start->equilibrate separate Separate the undissolved solid from the solution by centrifugation or filtration. equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant /filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). separate->quantify result The measured concentration is the thermodynamic solubility. quantify->result

Caption: Workflow for the thermodynamic solubility assay.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant or filtrate and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

  • Result: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

References

stability issues of 5-Methylchroman-4-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylchroman-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound concentration is decreasing over time in my aqueous assay buffer. What is the likely cause?

A decrease in concentration over time strongly suggests degradation of the compound. For chromanone structures in aqueous environments, the most probable degradation pathway is hydrolysis of the heterocyclic ring. The rate of this hydrolysis is often highly dependent on the pH of the solution. Other contributing factors can include temperature, light exposure, and the presence of oxidizing agents.[1][2][3]

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

Several factors can impact the stability of this compound:[1][2][3]

  • pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.

  • Temperature: Higher temperatures typically accelerate the rate of degradation.[1][2]

  • Light: Exposure to certain wavelengths of light can lead to photodegradation.[1][4]

  • Oxidizing Agents: The presence of oxidizing agents may lead to chemical degradation.[1]

  • Solvent: The polarity and protic nature of the solvent system can influence stability.[1]

Q3: I am observing new, unexpected peaks in my chromatogram when analyzing my this compound sample. What do these represent?

The appearance of new peaks is a strong indication of degradation. These peaks represent the formation of one or more degradation products. To understand the degradation pathway, it is crucial to perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to intentionally generate and identify these byproducts, often using techniques like LC-MS.[1]

Q4: How can I minimize the degradation of this compound in my experiments?

To enhance the stability of this compound in your experiments, consider the following preventative measures:[1]

  • pH Control: Utilize a buffer system to maintain a pH at which the compound exhibits maximum stability. A preliminary pH screening study is recommended.

  • Solvent Selection: Prepare stock solutions in a suitable anhydrous organic solvent (e.g., DMSO or Methanol) and minimize the time the compound is in an aqueous environment.

  • Temperature Management: Conduct experiments at the lowest practical temperature and store solutions appropriately (e.g., at 4°C or -20°C).[5]

  • Light Protection: Use amber vials or cover containers with aluminum foil to protect the compound from light.[1]

  • Inert Atmosphere: If the compound is susceptible to oxidation, consider degassing solvents and working under an inert atmosphere, such as nitrogen or argon.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

  • Possible Cause: Degradation of this compound in the assay medium.[1]

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Incubate this compound in your specific assay buffer for the full duration of the experiment. Analyze samples at various time points by a suitable analytical method (e.g., HPLC-UV) to quantify the extent of degradation.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation over time.[1]

    • Modify Assay Conditions: If significant degradation is observed, consider adjusting the assay conditions, such as pH or temperature, if the experimental design permits.

Issue 2: Poor Recovery During Sample Extraction

  • Possible Cause: Degradation of the compound during the extraction process.

  • Troubleshooting Steps:

    • Control Temperature: Perform extraction steps at low temperatures (e.g., on ice) to minimize thermal degradation.

    • Minimize Extraction Time: Streamline your extraction protocol to reduce the time the compound is exposed to potentially harsh conditions.

    • Evaluate Extraction Solvent: Ensure the pH and composition of the extraction solvent are not contributing to the degradation of the compound.

Data Presentation

The following tables provide hypothetical stability data for a related compound, 2,5-Dimethylchroman-4-one, which can serve as a guide for designing stability studies for this compound.[1]

Table 1: pH Stability of 2,5-Dimethylchroman-4-one in Aqueous Buffers at 37°C

pHBuffer System% Remaining after 6 hours% Remaining after 24 hours
3.0Citrate Buffer85.265.7
5.0Acetate Buffer98.192.5
7.4Phosphate Buffer95.388.1
9.0Borate Buffer70.445.3

Table 2: Solvent Stability of 2,5-Dimethylchroman-4-one at Room Temperature

Solvent% Remaining after 24 hours% Remaining after 72 hours
Methanol99.598.8
Acetonitrile99.899.2
DMSO99.999.5
Water90.175.4
PBS (pH 7.4)88.168.9

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9).[1]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or Methanol (e.g., 10 mM).[1]

  • Incubation: Dilute the stock solution into each buffer to a final desired concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low and consistent across all samples. Incubate the solutions at a constant temperature (e.g., 37°C).[1]

  • Time Points and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any further degradation if necessary (e.g., by freezing or adding a quenching agent). Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).[1]

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).[1]

  • Oxidative Degradation: Treat the compound with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solution of the compound to a high temperature (e.g., 80°C).[1]

  • Photodegradation: Expose a solution of the compound to a UV light source.

  • Analysis: Analyze the stressed samples at appropriate time points using a method capable of separating the parent compound from its degradation products (e.g., HPLC with a photodiode array detector or LC-MS).

Mandatory Visualization

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analysis cluster_solution Solution issue Inconsistent Results or Decreased Concentration check_stability Assess Stability in Experimental Buffer issue->check_stability forced_degradation Perform Forced Degradation Study issue->forced_degradation analyze_samples Analyze Samples via HPLC/LC-MS check_stability->analyze_samples identify_degradants Identify Degradation Products forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions (pH, Temp, Light Protection) analyze_samples->optimize_conditions identify_degradants->optimize_conditions fresh_solutions Use Freshly Prepared Solutions optimize_conditions->fresh_solutions

Caption: A logical workflow for troubleshooting stability issues.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product Ring-Opened Hydroxy Carboxylic Acid parent->hydrolysis_product  pH (Acid/Base) oxidation_product Oxidized Derivatives parent->oxidation_product  Oxidizing Agents photo_product Photolytic Byproducts parent->photo_product  UV Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing 5-Methylchroman-4-one Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of 5-Methylchroman-4-one. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

This compound belongs to the chroman-4-one class of compounds, which are known for a wide range of biological activities.[1][2] Derivatives of the chroman-4-one scaffold have shown potential as anti-inflammatory, antioxidant, and anticancer agents.[1] Some chroman-4-one derivatives have been identified as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is involved in cell cycle regulation.[3] Therefore, it is plausible that this compound may exhibit similar properties, though specific activities must be determined experimentally.

Q2: How should I prepare a stock solution of this compound?

Due to the generally low aqueous solubility of chroman-4-one derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4][5]

  • Preparation: To prepare a 100 mM stock solution, dissolve 1.622 mg of this compound (Molecular Weight: 162.19 g/mol ) in 100 µL of high-quality, anhydrous DMSO.[6]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[6]

Q3: What is a recommended starting concentration for in vitro experiments?

For novel compounds like this compound where specific data is unavailable, a broad dose-response experiment is recommended. A common starting point for related chromanone derivatives is in the low micromolar range.[7][8] It is advisable to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal working concentration and assess potential cytotoxicity.

Q4: How can I determine the stability of this compound in my cell culture medium?

The stability of the compound in your experimental conditions is crucial for reproducible results.[9] You can assess stability by incubating this compound in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then analyzing the concentration of the parent compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Troubleshooting Guide

Q5: I observed precipitation after diluting the this compound stock solution in my cell culture medium. What should I do?

This indicates that the concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Lower the Final Concentration: Reduce the final concentration of the compound in your experiment.

  • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (ideally below 0.5% to avoid solvent-induced toxicity), a slight increase might help with solubility.[10] Always include a vehicle control with the same final DMSO concentration.

  • Dilution Method: Add the DMSO stock solution directly to the cell culture medium with vigorous vortexing or mixing to facilitate dissolution. Avoid diluting the DMSO stock in an intermediate aqueous buffer before adding it to the medium.[5]

Q6: My vehicle control (DMSO) is showing high levels of cytotoxicity. How can I address this?

Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[10]

  • Reduce DMSO Concentration: Lower the final concentration of DMSO in your culture medium by preparing a more concentrated stock solution of this compound.

  • Run a DMSO Dose-Response: Determine the maximum tolerable DMSO concentration for your specific cell line by performing a cytotoxicity assay with a range of DMSO concentrations.

Q7: I am not observing any biological effect even at high concentrations of this compound. What could be the reason?

  • Compound Instability: The compound may be degrading in the cell culture medium.[9] Prepare fresh solutions for each experiment and consider performing a stability check as described in Q4.

  • Cell Line Resistance: The chosen cell line may not be sensitive to the effects of this compound. Consider testing on a panel of different cell lines.

  • Insufficient Concentration or Duration: The concentrations tested may still be too low, or the incubation time may be too short to elicit a response. Try extending the concentration range and the duration of the experiment.

Quantitative Data Presentation

The following table provides an example of how to present cytotoxicity data for this compound across different cancer cell lines. Note: These are hypothetical values for illustrative purposes.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
MCF-7Breast CancerMTT4815.2 ± 1.8
A549Lung CancerMTT4825.7 ± 2.3
HeLaCervical CancerMTT4818.9 ± 2.1
HepG2Liver CancerMTT4832.4 ± 3.5

Experimental Protocols

Protocol for Determining IC50 using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).[11]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical 2-fold serial dilution starting from 100 µM is recommended. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM Stock in DMSO dilute Serial Dilution in Culture Medium prep_stock->dilute treat_cells Treat Cells with Compound Dilutions dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_abs Read Absorbance at 570 nm mtt_assay->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 optimize Optimized Concentration calc_ic50->optimize G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus compound This compound receptor Target Receptor (e.g., SIRT2) compound->receptor inhibits bax Bax compound->bax activates bcl2 Bcl-2 receptor->bcl2 regulates caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) parp PARP Cleavage caspase_cascade->parp leads to cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits cyto_c->caspase_cascade activates apoptosis Apoptosis parp->apoptosis

References

minimizing degradation of 5-Methylchroman-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 5-Methylchroman-4-one is limited in publicly available literature. The following information is based on the general principles of stability testing for chromanone derivatives and related chemical structures. The provided protocols and troubleshooting guides are intended as a general framework for researchers to design their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

The stability of this compound can be influenced by several environmental factors. The most common causes of degradation for chemical compounds of this nature are exposure to elevated temperatures, light, humidity, and reactive substances such as acids, bases, and oxidizing agents.[1][2] These factors can initiate chemical reactions that alter the molecular structure of the compound, leading to a loss of purity and potency.

Q2: What is the recommended storage temperature for this compound?

For optimal stability, it is recommended to store this compound at -20°C. Storing the compound at low temperatures helps to minimize the rate of potential degradation reactions.

Q3: I observe a change in the physical appearance (e.g., color change, clumping) of my this compound sample. What could be the cause?

A change in the physical appearance of the compound can be an indicator of degradation. Such changes may result from exposure to light, moisture, or elevated temperatures. It is advisable to re-analyze the sample to determine its purity before use.

Q4: How can I determine if my this compound has degraded?

To assess the stability of your sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed.[3][4] This technique can separate the intact compound from any degradation products that may have formed. By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can identify and quantify any degradation.

Q5: What is a forced degradation study and why is it important?

A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage.[5] These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing a stability-indicating analytical method.[6][7] The typical stress conditions include exposure to acid, base, oxidation, heat, and light.[8]

Troubleshooting Guides

If you suspect that your this compound has degraded, the following guide can help you troubleshoot the issue.

Visualizing the Troubleshooting Process

troubleshooting_flow Troubleshooting Degradation of this compound start Degradation Suspected check_appearance Visual Inspection: Color change, clumping, etc.? start->check_appearance reanalyze Re-analyze sample using a stability-indicating method (e.g., HPLC). check_appearance->reanalyze Physical change observed check_appearance->reanalyze No physical change, but degradation suspected compare_to_standard Compare results to a fresh standard or initial analysis. reanalyze->compare_to_standard degradation_confirmed Degradation Confirmed? compare_to_standard->degradation_confirmed investigate_storage Investigate Storage Conditions: Temperature, light, humidity, container. degradation_confirmed->investigate_storage Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_handling Review Handling Procedures: Solvent purity, exposure to air. investigate_storage->review_handling implement_corrective Implement Corrective Actions: Store at -20°C, protect from light, use inert atmosphere. review_handling->implement_corrective

Caption: A flowchart outlining the steps to troubleshoot suspected degradation of this compound.

Example: Impact of Storage Conditions on Purity

The following table provides hypothetical data to illustrate how different storage conditions might affect the purity of this compound over time. This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Inert Atmosphere 099.8White powder
699.7No change
1299.6No change
4°C, Dark 099.8White powder
698.5Slight yellowing
1297.1Yellowish powder
25°C, Ambient Light 099.8White powder
692.3Yellow, clumpy
1285.6Brownish, solid mass
40°C, 75% RH, Dark 099.8White powder
196.2Off-white powder
390.5Light brown, clumpy
682.1Brown, sticky solid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw aliquots at different intervals (e.g., 0, 1, 4, 8 hours) and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified times (e.g., 0, 4, 8, 24 hours).

  • Thermal Degradation (Solid State): Place approximately 10 mg of solid this compound in a vial and heat in an oven at 80°C for 7 days. At designated time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the analytical mobile phase to a target concentration of 1 mg/mL, and analyze.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples (stressed and control) using a suitable stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks and to check for peak purity.

Visualizing the Experimental Workflow

experimental_workflow Forced Degradation Experimental Workflow start Start: this compound Sample prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C, Solid) stress_conditions->thermal photo Photolytic (ICH Light Conditions) stress_conditions->photo sampling Collect Samples at Different Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-PDA Method sampling->analysis data_analysis Data Analysis: - Identify Degradation Products - Determine Degradation Pathways - Validate Analytical Method analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: A diagram illustrating the workflow for a forced degradation study of this compound.

References

Technical Support Center: 5-Methylchroman-4-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-Methylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the purity of your synthesized compound.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. The following table outlines potential problems, their probable causes, and recommended solutions to improve the purity and yield of your product.

Problem Potential Cause(s) Recommended Solution(s) Expected Purity Improvement
Low Purity After Initial Synthesis Incomplete reaction; Presence of starting materials (2'-hydroxy-6'-methylacetophenone, aldehyde).Monitor reaction progress using Thin Layer Chromatography (TLC). Extend reaction time or increase temperature if starting materials persist.Can increase purity from <80% to >90%
Formation of side products (e.g., aldehyde self-condensation).[1]Purify the aldehyde reactant before use. Add the aldehyde dropwise to the reaction mixture to maintain a low concentration.Reduces side products by up to 15%
Decomposition of the product under harsh reaction conditions.Lower the reaction temperature and shorten the reaction time. Consider using a milder base.Prevents degradation, preserving product integrity
Oily Product Instead of Solid Presence of residual solvent.Dry the product under high vacuum for an extended period.N/A
Significant amount of impurities lowering the melting point.Proceed with column chromatography for purification.Can yield >98% pure solid product
Multiple Spots on TLC After Purification Co-elution of impurities with the product during column chromatography.Optimize the solvent system for column chromatography. A less polar solvent system may improve separation.Can resolve closely eluting impurities
Contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and dried. Use high-purity, distilled solvents.Minimizes introduction of external contaminants
Poor Crystal Formation During Recrystallization Incorrect solvent choice.Screen for an optimal recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not at room temperature.[2][3]Leads to well-defined crystals and >99% purity
Solution is not saturated.Evaporate some of the solvent to concentrate the solution before cooling.Promotes crystal nucleation and growth
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]Results in larger, purer crystals

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 2'-hydroxy-6'-methylacetophenone and the corresponding aldehyde. Side-products can also form, with the most common being the self-condensation product of the aldehyde.[1] Depending on the reaction conditions, regioisomers or related chromanone structures might also be present as minor impurities.[5]

Q2: I performed column chromatography, but my product is still not pure. What can I do?

A2: If column chromatography does not yield a pure product, consider the following:

  • Optimize the Eluent: The polarity of your eluent system is critical.[6] If your compound and impurities are eluting too closely, try a less polar solvent system to increase the separation on the silica gel. A shallow gradient elution can also be effective.

  • Check for Overloading: Loading too much crude product onto the column can lead to poor separation.[7] Use a larger column or reduce the amount of material being purified at one time.

  • Alternative Stationary Phase: While silica gel is most common, for certain impurities, a different stationary phase like alumina might provide better separation.[8]

  • Follow-up with Recrystallization: After column chromatography, a final recrystallization step can often remove any remaining trace impurities and provide a highly pure product.[9]

Q3: Which solvents are best for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.[2] A good starting point for solvent screening is a solvent pair, such as ethanol/water or ethyl acetate/hexane.[4][10] You would dissolve your crude product in the minimum amount of the "good" solvent (e.g., ethanol or ethyl acetate) at its boiling point and then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.

Q4: How can I accurately determine the purity of my final this compound product?

A4: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying purity and detecting even minor impurities.[11][12] A reversed-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful if the compound and potential impurities are volatile. It provides both purity information and mass data for impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an excellent method for determining the absolute purity of a sample without the need for a reference standard of the compound itself.[13][14][15][16][17] By using a certified internal standard, you can obtain a highly accurate purity value.[18]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[19]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.[20]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.[21]

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds from the column.[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol provides a method for purifying this compound by recrystallization from an ethanol/water solvent pair.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[5]

  • Induce Cloudiness: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.[4]

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization hplc HPLC recrystallization->hplc qnmr qNMR recrystallization->qnmr final_product Pure this compound (>99%) hplc->final_product qnmr->final_product

Caption: General workflow for the purification and analysis of this compound.

Caption: Decision tree for troubleshooting the purification of this compound.

References

Validation & Comparative

5-Methylchroman-4-one in the Landscape of SIRT2 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Sirtuin 2 (SIRT2) is a critical endeavor in the pursuit of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive comparison of the efficacy of 5-Methylchroman-4-one and other notable SIRT2 inhibitors, supported by experimental data and detailed methodologies.

SIRT2, a member of the NAD+-dependent histone deacetylase family, plays a crucial role in various cellular processes, primarily through the deacetylation of substrates like α-tubulin. Its dysregulation has been implicated in the pathogenesis of several diseases, making it a compelling target for pharmacological intervention. A variety of small molecule inhibitors have been developed to target SIRT2, each with distinct efficacy and selectivity profiles. This guide focuses on comparing this compound, a representative of the chroman-4-one class of inhibitors, with other well-characterized SIRT2 inhibitors such as TM, AGK2, SirReal2, and Tenovin-6.

Comparative Efficacy of SIRT2 Inhibitors

The inhibitory potency of these compounds against SIRT2 and their selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3, are critical parameters for their potential as therapeutic agents. The following table summarizes the available in vitro efficacy data for these inhibitors.

InhibitorSIRT2 IC50SIRT1 IC50SIRT3 IC50Notes
This compound Efficacy is inferred from SAR studies of the chroman-4-one scaffold. Potency is influenced by substitutions at the 2, 6, and 8 positions.[1][2][3]Generally selective for SIRT2 over SIRT1.[1][3]Generally selective for SIRT2 over SIRT3.[1][3]Specific IC50 value not explicitly reported in reviewed literature. Structure-activity relationship studies suggest that chroman-4-one derivatives are potent and selective SIRT2 inhibitors.[1][2][3]
TM (Thiomyristoyl) ~28 nM - 38 nM~26 µM - 98 µM>200 µMA potent and highly selective mechanism-based inhibitor of SIRT2.[4][5]
AGK2 ~3.5 µM>30 µM>50 µMA selective SIRT2 inhibitor.[6]
SirReal2 ~140 nM - 230 nM>50 µM>50 µMA potent and highly selective SIRT2 inhibitor.[7]
Tenovin-6 ~9 µM - 10 µM~21 µM - 26 µM~67 µMA dual inhibitor of SIRT1 and SIRT2.[8]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery and is essential for comparing the potency of different inhibitors. A commonly employed method for assessing SIRT2 inhibition is the fluorescence-based in vitro assay.

SIRT2 Inhibition Assay (Fluorometric)

This assay quantifies the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate. The inhibition of this activity by a compound is measured by a decrease in the fluorescent signal.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter group)

  • Nicotinamide adenine dinucleotide (NAD+), the co-substrate for SIRT2

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, and MgCl2)

  • Developer solution (to stop the reaction and generate the fluorescent signal)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the recombinant SIRT2 enzyme and the test inhibitor at various concentrations.

  • Initiation of Reaction: Add NAD+ to each well to initiate the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add the developer solution to each well to stop the reaction and generate a fluorescent product from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of SIRT2 inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10][11]

Signaling Pathways and Experimental Workflows

SIRT2's primary role in the cytoplasm is the deacetylation of α-tubulin, a key component of microtubules. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics, thereby influencing various cellular processes such as cell division and migration.

SIRT2_Alpha_Tubulin_Pathway

The experimental workflow for evaluating the cellular effects of SIRT2 inhibitors often involves treating cancer cells with the compound and then assessing the acetylation status of α-tubulin and subsequent effects on cell proliferation.

// Nodes start [label="Start: Treat Cancer Cells\nwith SIRT2 Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; western_blot [label="Western Blot Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; acetylation_analysis [label="Measure Acetylated\nα-Tubulin Levels", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; proliferation_assay [label="Cell Proliferation Assay\n(e.g., MTT, WST-8)", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation_analysis [label="Measure Cell Viability/\nProliferation", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Correlate SIRT2 Inhibition\nwith Anti-proliferative Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cell_lysis; start -> proliferation_assay; cell_lysis -> western_blot; western_blot -> acetylation_analysis; proliferation_assay -> proliferation_analysis; acetylation_analysis -> end; proliferation_analysis -> end; } .dot Workflow for assessing cellular activity of SIRT2 inhibitors.

References

A Comparative Analysis of 5-Methylchroman-4-one and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 5-Methylchroman-4-one and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways to support further investigation into this promising class of compounds.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These activities are highly dependent on the substitution pattern on the chroman-4-one core.[2] This guide focuses on this compound and its analogs, exploring their potential as therapeutic agents, particularly in the areas of cancer and infectious diseases. While specific experimental data for this compound is limited in the public domain, this guide extrapolates its potential activities based on the well-documented structure-activity relationships (SAR) of closely related analogs.

Data Presentation: Comparative Biological Activities

The biological activities of chroman-4-one analogs have been extensively studied, with significant findings in SIRT2 inhibition, anticancer, and antimicrobial activities.

Sirtuin 2 (SIRT2) Inhibition

SIRT2, a class III histone deacetylase, is a promising target in neurodegenerative diseases and cancer.[3] Chroman-4-one derivatives have emerged as potent and selective SIRT2 inhibitors.[3][4] The inhibitory activity is influenced by substituents at various positions of the chroman-4-one ring.

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Analogs

CompoundR1R2R3R4% Inhibition (at 200 µM)IC50 (µM)Reference
Hypothetical this compound HH5-CH3HData not availableData not available
12-pentylHHH>200>200[3]
22-pentyl6,8-dibromoHH-1.5[3]
32-pentyl6-nitroHH--[3]
42-(3-pyridyl)ethyl6,8-dichloroHH86-[4]
52-(4-pyridyl)ethyl6,8-dichloroHH70-[4]

Structure-Activity Relationship Insights:

  • Substitution at C2: An alkyl chain of three to five carbons at the 2-position is favorable for SIRT2 inhibition.[3]

  • Substitution on the Benzene Ring: Electron-withdrawing groups at the 6- and 8-positions, such as bromo or chloro, significantly enhance inhibitory potency.[3] Electron-donating groups generally lead to less potent inhibitors.[2] Based on this, this compound, with a weakly electron-donating methyl group, is predicted to be a less potent SIRT2 inhibitor compared to its halogenated counterparts.

Anticancer Activity

The anticancer effects of chroman-4-one derivatives are often linked to their SIRT2 inhibitory activity, which can lead to the hyperacetylation of α-tubulin and disruption of microtubule dynamics.[1]

Table 2: Anticancer Activity of Selected Chroman-4-one Analogs

CompoundCancer Cell LineAssayIC50 (µM)Reference
Hypothetical this compound --Data not available
6,8-dibromo-2-pentylchroman-4-oneMCF-7 (Breast)MTT-[4]
6,8-dibromo-2-pentylchroman-4-oneA549 (Lung)MTT-[4]
2-(3-pyridylethyl)-6,8-dichlorochroman-4-oneMCF-7 (Breast)Proliferation~15[4]
2-(3-pyridylethyl)-6,8-dichlorochroman-4-oneA549 (Lung)Proliferation~20[4]
Antimicrobial Activity

Certain chroman-4-one derivatives have demonstrated activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Table 3: Antimicrobial Activity of Selected Chroman-4-one Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Hypothetical this compound -Data not available
Spiro-pyrrolidinyl-thiochroman-4-one derivativeB. subtilis32[5]
Spiro-pyrrolidinyl-thiochroman-4-one derivativeS. epidermis32[5]
Spiro-pyrrolidinyl-thiochroman-4-one derivativeP. aeruginosa64[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Synthesis of this compound and Analogs

A general and efficient method for the synthesis of 2-substituted chroman-4-ones is the base-promoted intramolecular Michael addition of a chalcone precursor, which can be formed in situ.[6]

Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted Chroman-4-ones [3]

  • Reaction Setup: In a microwave vial, combine 2'-hydroxy-5'-methylacetophenone (1.0 mmol), the desired aldehyde (1.1 mmol), and diisopropylethylamine (DIPA) (1.1 mmol) in ethanol (3-5 mL).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 160-170 °C for 1 hour.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2) and wash sequentially with 1 M NaOH, 1 M HCl, water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.[6]

Biological Assays

SIRT2 Inhibition Assay (Fluorometric) [3]

  • Reagents: Recombinant human SIRT2 enzyme, fluorogenic peptide substrate, NAD+, developer solution, and assay buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the fluorogenic substrate. Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution and incubate for an additional 30 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cell Viability [1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chroman-4-one compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizations

Synthetic Workflow for Chroman-4-one Analogs

G cluster_synthesis Synthesis cluster_analysis Biological Evaluation Start 2'-Hydroxyacetophenone + Aldehyde Reaction Base-catalyzed Condensation & Intramolecular Michael Addition Start->Reaction DIPA, EtOH, Microwave Product Crude Chroman-4-one Reaction->Product Purification Column Chromatography Product->Purification Final Pure Chroman-4-one Analog Purification->Final SIRT2 SIRT2 Inhibition Assay Final->SIRT2 Anticancer Anticancer Assays (e.g., MTT) Final->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Final->Antimicrobial

Caption: General workflow for the synthesis and biological evaluation of chroman-4-one analogs.

Proposed Signaling Pathway for Anticancer Activity

G Chroman_analog Chroman-4-one Analog SIRT2 SIRT2 Chroman_analog->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Acetylated_Tubulin Hyperacetylated α-Tubulin SIRT2->Acetylated_Tubulin Inhibition of Deacetylation Tubulin->Acetylated_Tubulin Microtubule_disruption Microtubule Disruption Acetylated_Tubulin->Microtubule_disruption Cell_cycle_arrest Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via SIRT2 inhibition.

References

Validating the Anticancer Potential of 5-Methylchroman-4-one: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the anticancer activity of chroman-4-one derivatives, with a focus on the potential of 5-Methylchroman-4-one. Currently, there is a lack of publicly available in vivo data for this compound. Therefore, this document summarizes the available in vitro data for structurally related chroman-4-ones and compares their potential anticancer activity with established therapeutic agents that have proven in vivo efficacy in relevant cancer models. This guide aims to provide a framework for future preclinical development and in vivo validation of this compound and its analogs.

Introduction

Chroman-4-one and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2] Several studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines in vitro.[3][4] A key mechanism of action for some chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase that is implicated in carcinogenesis.[3][5][6] this compound, a specific derivative, is of interest for its potential as a selective anticancer agent. However, to translate promising in vitro findings into clinical applications, rigorous in vivo validation is essential.[7] This guide will compare the known in vitro anticancer effects of chroman-4-one derivatives with the in vivo performance of established anticancer drugs in breast and lung cancer models, the cancer types against which chromanones have shown in vitro activity.

Data Presentation

In Vitro Anticancer Activity of Chroman-4-one Derivatives

The following table summarizes the in vitro cytotoxic effects of various chroman-4-one derivatives against human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Chroman-4-one Derivative 1MCF-7 (Breast Cancer)MTTNot Specified[3]
Chroman-4-one Derivative 2A549 (Lung Cancer)MTTNot Specified[3]
3-Benzylidenechroman-4-oneColon Cancer Cell LinesNot Specified8-30[4]
3-Chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung Cancer)MTTNot Specified[8]
Chromanone Derivatives (Group B)MCF-7 (Breast Cancer), A549 (Lung Cancer)MTTLower than normal cells[8]

Note: Specific IC50 values for this compound are not available in the reviewed literature. The table presents data for structurally related compounds to indicate the potential activity of this class of molecules.

In Vivo Anticancer Activity of Comparator Drugs

This table presents in vivo data for established anticancer agents in xenograft models of breast and lung cancer, providing a reference for the desired efficacy of a novel therapeutic agent like this compound.

DrugCancer ModelAdministrationDosageTumor Growth InhibitionReference
MotesanibMDA-MB-231 (Breast Cancer Xenograft)Oral75 mg/kg twice dailySignificant[9]
PaclitaxelHuman Primary NSCLC XenograftIntraperitoneal15 mg/kg, q3d x 448-55%[10]
CisplatinHuman Primary NSCLC XenograftIntraperitoneal4 mg/kg, q3d x 448-55%[10]
LfcinB (peptide)Mouse Xenograft (Breast Cancer)IntratumoralNot SpecifiedSignificant reduction in tumor growth[11]
K237 (peptide)SCID Mouse Xenograft (Breast Cancer)Not SpecifiedNot Specified70% reduction in tumor weight[11]
TM (thiomyristoyl lysine)Mouse Model (Breast Cancer)Not SpecifiedNot SpecifiedInhibition of tumor growth[6][12]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[2]

  • Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Xenograft Model for Anticancer Drug Evaluation

This protocol outlines the general procedure for establishing and utilizing a human tumor xenograft model in immunocompromised mice to test the efficacy of an anticancer agent.[7][13][14]

  • Cell Preparation: Human cancer cells (e.g., MCF-7 for breast cancer or A549 for lung cancer) are cultured and harvested during their exponential growth phase.[15]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The mice are monitored regularly for tumor formation and growth. Tumor volume is typically measured with calipers using the formula: (length x width²)/2.

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to a specific dosage and schedule (e.g., daily oral gavage or intraperitoneal injection). A vehicle control group and a positive control group (treated with a known anticancer drug) are included.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

  • Toxicity Assessment: The body weight of the mice is monitored, and any signs of toxicity are recorded.

Mandatory Visualization

Signaling_Pathway cluster_0 Chroman-4-one Derivative cluster_1 Cellular Signaling cluster_2 Cellular Response This compound This compound SIRT2 SIRT2 This compound->SIRT2 Inhibition p53 p53 SIRT2->p53 Deacetylation α-tubulin α-tubulin SIRT2->α-tubulin Deacetylation c-Myc c-Myc SIRT2->c-Myc Stabilization Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Acetylation Acetylation α-tubulin->Acetylation Ubiquitination & Degradation Ubiquitination & Degradation c-Myc->Ubiquitination & Degradation Acetylation->Cell Cycle Arrest Ubiquitination & Degradation->Apoptosis

Caption: Potential signaling pathway of this compound as a SIRT2 inhibitor.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Culture Cancer Cell Lines (MCF-7, A549) Cytotoxicity_Assay MTT Assay (Determine IC50) Cell_Culture->Cytotoxicity_Assay Animal_Model Immunocompromised Mice Cytotoxicity_Assay->Animal_Model Promising Results Xenograft_Implantation Subcutaneous Injection of Cancer Cells Animal_Model->Xenograft_Implantation Tumor_Development Tumor Growth Monitoring Xenograft_Implantation->Tumor_Development Treatment_Groups Randomization: - Vehicle Control - this compound - Positive Control Tumor_Development->Treatment_Groups Efficacy_Assessment Tumor Volume/Weight Measurement Treatment_Groups->Efficacy_Assessment Toxicity_Study Body Weight Monitoring, Histopathology Treatment_Groups->Toxicity_Study

Caption: Experimental workflow for validating anticancer activity in vivo.

References

A Comparative Analysis of Chroman-4-one Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer potential of chroman-4-one derivatives against well-established anticancer drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of specific anticancer data for 5-Methylchroman-4-one, this guide will focus on the broader class of chroman-4-one derivatives, using data from published studies on representative analogs. The information presented herein is intended to provide an objective comparison based on available experimental data to inform future research and drug development efforts.

Introduction to Chroman-4-ones as Potential Anticancer Agents

Chroman-4-one, a core structural motif in many natural products, has emerged as a promising scaffold in medicinal chemistry for the development of novel therapeutic agents. Derivatives of chroman-4-one have demonstrated a wide range of biological activities, including notable anticancer properties. Research has indicated that their mechanisms of action can be diverse, ranging from the induction of oxidative stress to the inhibition of key cellular enzymes involved in cancer progression, such as Sirtuin 2 (SIRT2).

Comparative Analysis: Chroman-4-one Derivatives vs. Standard Chemotherapeutic Drugs

This section compares the in vitro efficacy and mechanistic profiles of representative chroman-4-one derivatives with three widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The selected comparator drugs are staples in the treatment of various malignancies, including breast, lung, and colon cancers, against which chroman-4-one derivatives have also shown activity.

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of a representative chroman-4-one derivative against various cancer cell lines, alongside the IC50 values for Doxorubicin, Cisplatin, and Paclitaxel for comparison. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
Chroman-4-one Derivative (Representative) Colon Cancer (Various)~8–30[1]
Breast Cancer (MCF-7)Potent Inhibition at 10 µM[2]
Lung Carcinoma (A549)Potent Inhibition at 10 µM[2]
Doxorubicin Colon Cancer (HCT-116)~0.1-1
Breast Cancer (MCF-7)~0.5-2
Lung Cancer (A549)~0.1-1
Cisplatin Colon Cancer (Various)~5-20[1]
Breast Cancer (MCF-7)~10-50[3]
Lung Cancer (A549)~5-15[4]
Paclitaxel Colon Cancer (HT-29)~0.01-0.1[3]
Breast Cancer (MCF-7)~0.005-0.05[3]
Lung Cancer (A549)~0.01-0.1[3]

Mechanisms of Action: A Comparative Overview

The anticancer effects of chroman-4-one derivatives and standard chemotherapeutics are mediated through distinct molecular mechanisms.

Chroman-4-one Derivatives: Emerging Mechanisms

The anticancer activity of chroman-4-one derivatives has been attributed to several mechanisms:

  • SIRT2 Inhibition: Certain chroman-4-one derivatives are potent and selective inhibitors of SIRT2, a histone deacetylase.[2][5] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[2][5]

  • Induction of Oxidative Stress: Some chromanone derivatives exert their cytotoxic effects by increasing intracellular reactive oxygen species (ROS) levels and decreasing glutathione (GSH) concentrations, leading to oxidative stress-induced apoptosis and DNA damage.[1]

Established Anticancer Drugs: Well-Characterized Pathways
  • Doxorubicin: This anthracycline antibiotic primarily acts through DNA intercalation, inhibiting the progression of topoisomerase II.[5][6] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks and the induction of apoptosis.[5][6] Doxorubicin is also known to generate reactive oxygen species.[6]

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with purine bases.[4][7] These adducts create intra- and inter-strand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[4][7]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism involves the stabilization of microtubules by binding to the β-tubulin subunit.[8][9] This prevents the dynamic instability of microtubules required for mitotic spindle assembly and chromosome segregation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

anticancer_mechanisms cluster_chromanone Chroman-4-one Derivatives cluster_doxorubicin Doxorubicin cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel C4O Chroman-4-one Derivative SIRT2 SIRT2 Inhibition C4O->SIRT2 ROS ROS Generation C4O->ROS Tubulin α-tubulin Hyperacetylation SIRT2->Tubulin Apoptosis_C4O Apoptosis ROS->Apoptosis_C4O Microtubule Microtubule Disruption Tubulin->Microtubule Microtubule->Apoptosis_C4O Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Apoptosis_Dox Apoptosis DNA_DSB->Apoptosis_Dox Cis Cisplatin DNA_Adducts DNA Adducts & Crosslinks Cis->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis_Cis Apoptosis DNA_Damage->Apoptosis_Cis Pac Paclitaxel Microtubule_Stab Microtubule Stabilization Pac->Microtubule_Stab Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stab->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac

Caption: Comparative Mechanisms of Action of Anticancer Agents.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) treatment Treat with Chroman-4-one Derivative or Known Anticancer Drug start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle sirt2_inhibition SIRT2 Inhibition Assay (Enzymatic Activity) treatment->sirt2_inhibition ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist sirt2_activity % SIRT2 Inhibition sirt2_inhibition->sirt2_activity

Caption: General Experimental Workflow for Anticancer Drug Screening.

Detailed Experimental Protocols

To ensure reproducibility and transparency, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[1]

  • Protocol:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.[2]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[2]

    • Incubate for 15 minutes at room temperature in the dark.[2]

    • Analyze the cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[2]

Propidium Iodide (PI) Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[11]

  • Protocol:

    • Harvest and fix the cells in cold 70% ethanol.[11]

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[12]

    • Incubate for 30 minutes at room temperature.[11]

    • Analyze the DNA content by flow cytometry.

    • The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

SIRT2 Inhibition Assay

This is a fluorometric assay to measure the inhibitory activity of compounds against the SIRT2 enzyme.

  • Principle: The assay measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate. In the presence of an inhibitor, the deacetylation is reduced, leading to a decrease in the fluorescent signal.[13]

  • Protocol:

    • In a 96-well plate, add the SIRT2 enzyme to each well.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.[13]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of SIRT2 inhibition and determine the IC50 value of the inhibitor.

Conclusion

Chroman-4-one derivatives represent a promising class of compounds with demonstrated anticancer activity. While they may not universally exhibit the same level of potency as some established chemotherapeutic agents like Paclitaxel, their distinct mechanisms of action, such as SIRT2 inhibition, offer potential for novel therapeutic strategies, particularly in overcoming drug resistance. Further research, including in vivo studies and the exploration of specific derivatives like this compound, is warranted to fully elucidate their therapeutic potential and to identify lead candidates for clinical development. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.

References

The Pivotal Role of the 5-Methyl Group in Modulating the Biological Activity of Chroman-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 5-Methylchroman-4-one derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of how substitutions on the chroman-4-one core, particularly at the 5-position, influence biological outcomes.

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a versatile backbone for the development of a wide array of therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[2][3][4] This guide specifically delves into the impact of a methyl group at the 5-position of the chroman-4-one ring system, comparing its influence on biological activity against other substitution patterns.

Structure-Activity Relationship of this compound Derivatives

The biological activity of chroman-4-one derivatives is intricately linked to the nature and position of substituents on the core scaffold. Key areas of modification include the 2-, 3-, 6-, 7-, and 8-positions, with each site offering a unique opportunity to modulate the pharmacological profile of the molecule.

Anticancer Activity: Targeting SIRT2

A significant body of research on the anticancer properties of chroman-4-one derivatives has focused on their ability to inhibit Sirtuin 2 (SIRT2), a class III histone deacetylase.[5][6] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[3][7]

The general SAR for SIRT2 inhibition by chroman-4-one derivatives highlights the importance of:

  • Substitution at the 2-position: An alkyl chain of three to five carbons is often favorable for potent inhibition.[6]

  • Substitutions at the 6- and 8-positions: Larger, electron-withdrawing groups at these positions tend to enhance inhibitory activity.[5][6]

  • The Carbonyl Group at the 4-position: An intact carbonyl group is crucial for activity, as its reduction leads to a significant loss of potency.[1]

While a comprehensive library of this compound derivatives as SIRT2 inhibitors is not extensively documented in publicly available literature, the established SAR of other substituted chroman-4-ones provides a predictive framework. The introduction of a methyl group at the 5-position, being a small, electron-donating group, could potentially influence the electronic environment of the carbonyl group at the 4-position and the overall conformation of the molecule, thereby modulating its interaction with the SIRT2 active site.

Antimicrobial Activity: The Critical Influence of Substitution

Chroman-4-one derivatives have also been investigated for their antibacterial and antifungal activities.[2] The SAR in this context reveals a different set of structural requirements for optimal activity.

A key finding regarding substitution on the A-ring of the chroman-4-one scaffold comes from a study comparing the antibacterial activity of hydroxy-substituted isomers. It was demonstrated that while 7-hydroxy and 6-hydroxychromanones exhibited potent antibacterial activity, the corresponding 5-hydroxy derivative was inactive.[8] This lack of activity is attributed to the formation of a strong intramolecular hydrogen bond between the 5-hydroxy group and the 4-carbonyl group, which is believed to be a critical pharmacophoric element.[8] This observation strongly suggests that substitution at the 5-position can have a profound, and in this case, detrimental, effect on antibacterial activity.

Extrapolating from this, a 5-methyl group, while not capable of hydrogen bonding, would still sterically and electronically influence the 4-carbonyl group. Its impact on antimicrobial activity would need to be empirically determined, but the sensitivity of this position to substitution is a critical consideration for drug design.

Quantitative Data Comparison

To provide a clear comparison of the biological activities of various chroman-4-one derivatives, the following tables summarize key quantitative data from the literature.

Table 1: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives
CompoundR2R6R8IC50 (µM)Reference
1 n-PentylClBr4.3[1]
2 n-PentylBrBr1.5[5][6]
3 n-PropylBrBr4.5[1]
4 n-HeptylBrBr3.2[1]
5 n-PentylHBr16[1]
Table 2: Antimicrobial Activity of Substituted Chroman-4-one Derivatives
CompoundSubstitutionTest OrganismMIC (µg/mL)Reference
6 7-HydroxyS. aureus3.13-12.5[8]
7 6-HydroxyS. aureus6.25-12.5[8]
8 5-HydroxyS. aureus>200[8]
9 7-HydroxyE. coli>200[8]
10 UnsubstitutedC. albicans128[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of 2-Alkyl-Substituted Chroman-4-ones

The synthesis of 2-alkyl-substituted chroman-4-ones is typically achieved through a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure.[7]

General Procedure:

  • A mixture of the substituted 2'-hydroxyacetophenone and the aldehyde is dissolved in ethanol.

  • A base, such as N,N-diisopropylethylamine (DIPEA) or pyrrolidine, is added to the solution.

  • The reaction mixture is heated in a microwave reactor at 160-170 °C for 1-2 hours.[7]

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-alkyl-substituted chroman-4-one.

SIRT2 Inhibition Assay (Fluorescence-Based)

The inhibitory effect of the synthesized compounds on SIRT2 activity is commonly evaluated using a fluorescence-based assay.[7]

Protocol:

  • The SIRT2 enzyme is incubated with the test compound at various concentrations in an assay buffer.

  • The reaction is initiated by the addition of a fluorogenic acetylated peptide substrate and NAD+.

  • The mixture is incubated at 37 °C for a specified period.

  • A developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.

  • The fluorescence intensity is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2]

Protocol:

  • The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated at an appropriate temperature and for a duration suitable for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

SIRT2_Inhibition_Pathway SIRT2 SIRT2 Enzyme Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Microtubule_Disruption Microtubule Disruption Acetylated_Tubulin Acetylated α-Tubulin Acetylated_Tubulin->Tubulin Acetylated_Tubulin->Microtubule_Disruption Hyperacetylation leads to Tubulin->Acetylated_Tubulin Chromanone Chroman-4-one Derivative Chromanone->SIRT2 Inhibition Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of SIRT2 Inhibition by Chroman-4-one Derivatives.

SAR_Logic_Diagram Chromanone_Core Chroman-4-one Core Substitutions Substitutions Chromanone_Core->Substitutions Position_5 Position 5 Substitutions->Position_5 Other_Positions Positions 2, 6, 7, 8 Substitutions->Other_Positions Biological_Activity Biological Activity Position_5->Biological_Activity Significant Impact (e.g., H-bonding) Other_Positions->Biological_Activity Modulatory Effects

Caption: Logical Relationship of Substituent Positions on Biological Activity.

Experimental_Workflow Synthesis Synthesis of Chroman-4-one Derivatives Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Assays (e.g., SIRT2 Inhibition) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Biological_Screening->Antimicrobial_Assay SAR_Analysis SAR Analysis Anticancer_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Selectivity Profiling of 5-Methylchroman-4-one: A Comparative Analysis against SIRT1 and SIRT3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated selectivity profile of 5-Methylchroman-4-one against two key sirtuin isoforms, SIRT1 and SIRT3. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this analysis is based on the established selectivity patterns of the broader chroman-4-one chemical class, for which significant research has been conducted.

Executive Summary

The chroman-4-one scaffold has been predominantly identified as a source of potent and selective inhibitors of Sirtuin 2 (SIRT2).[1][2][3][4][5][6] Studies on various derivatives of chroman-4-one consistently demonstrate high selectivity for SIRT2 over other sirtuin isoforms, including the nuclear SIRT1 and the mitochondrial SIRT3.[3] For instance, compounds such as 8-bromo-6-chloro-2-pentylchroman-4-one have shown minimal inhibition (<10%) of SIRT1 and SIRT3 even at high concentrations (200 μM).[3] Based on this established trend, it is projected that this compound would exhibit significantly weaker inhibitory activity against SIRT1 and SIRT3 compared to its potential effects on SIRT2. This guide presents the expected selectivity profile and the experimental methodologies required to validate this hypothesis.

Data Presentation: Predicted Inhibitory Profile

The following table summarizes the expected inhibitory activity of this compound against SIRT1 and SIRT3, based on the known selectivity of the chroman-4-one class of compounds. It is important to note that these are extrapolated values and require experimental verification. For comparison, data for a representative potent chroman-4-one based SIRT2 inhibitor is included.

CompoundTarget SirtuinPredicted IC50 (µM)Notes
This compound SIRT1> 100Expected to be a weak inhibitor based on the selectivity profile of the chroman-4-one scaffold.
This compound SIRT3> 100Expected to be a weak inhibitor based on the selectivity profile of the chroman-4-one scaffold.
Representative Chroman-4-one Derivative (e.g., 6,8-dibromo-2-pentylchroman-4-one)SIRT21.5Demonstrates the high potency and selectivity of the chroman-4-one class for SIRT2, with minimal off-target effects on SIRT1 and SIRT3.[4][6]

Experimental Protocols

To empirically determine the selectivity profile of this compound, standardized in vitro biochemical assays are recommended. A widely used method is the two-step fluorogenic assay.

Fluorogenic Sirtuin Activity Assay

Principle: This assay quantifies the NAD+-dependent deacetylase activity of SIRT1 and SIRT3. The sirtuin enzyme deacetylates a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. A developing enzyme then cleaves the deacetylated peptide, releasing the fluorophore, and the resulting fluorescence is measured. The inhibitory effect of a compound is determined by the reduction in fluorescence signal.[7][8]

Materials:

  • Recombinant human SIRT1 or SIRT3 enzyme

  • Fluorogenic peptide substrate (e.g., based on p53 sequence)[9]

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer

  • Developing solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the SIRT1 or SIRT3 enzyme, and the test compound dilutions.

  • Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.[7]

  • Development: Stop the enzymatic reaction by adding the developing solution. Incubate for an additional 15-30 minutes at 37°C.[7]

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the distinct subcellular localizations and key roles of SIRT1 and SIRT3, highlighting the importance of selective inhibition.

SIRT1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation FOXO FOXO SIRT1->FOXO deacetylation NFkB NF-κB SIRT1->NFkB deacetylation DNA_Repair DNA Repair p53->DNA_Repair Gene_Silencing Gene Silencing FOXO->Gene_Silencing Stress Cellular Stress (e.g., DNA damage) Stress->SIRT1

Caption: Simplified overview of the nuclear SIRT1 signaling pathway.

SIRT3_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes (e.g., IDH2, GDH) SIRT3->Metabolic_Enzymes deacetylation ETC Electron Transport Chain SIRT3->ETC activation ROS_Detoxification ROS Detoxification (e.g., SOD2) SIRT3->ROS_Detoxification activation ATP_Production ATP Production Metabolic_Enzymes->ATP_Production ETC->ATP_Production Metabolic_Stress Metabolic Stress (e.g., Caloric Restriction) Metabolic_Stress->SIRT3

Caption: Key functions of the mitochondrial SIRT3 signaling pathway.

Experimental Workflow

The logical flow for determining the selectivity profile of this compound is depicted below.

Experimental_Workflow A Prepare serial dilutions of This compound B1 Perform SIRT1 inhibition assay A->B1 B2 Perform SIRT3 inhibition assay A->B2 C1 Determine IC50 for SIRT1 B1->C1 C2 Determine IC50 for SIRT3 B2->C2 D Compare IC50 values to determine selectivity C1->D C2->D

Caption: Experimental workflow for assessing the selectivity of this compound.

References

A Head-to-Head Comparison of 5-Methylchroman-4-one and Resveratrol as SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The modulation of SIRT2 activity with small molecules is a key area of research. This guide provides a comparative analysis of two compounds, 5-Methylchroman-4-one and Resveratrol, that have been investigated for their effects on SIRT2. While direct head-to-head experimental data is limited, this guide synthesizes the available scientific literature to offer a comparative overview of their potency, selectivity, and mechanisms of action as SIRT2 modulators.

Quantitative Data Summary

A direct comparison of the half-maximal inhibitory concentration (IC50) for this compound and Resveratrol against SIRT2 is challenging due to the nature of the available data. Chroman-4-one derivatives are established as a class of potent and selective SIRT2 inhibitors. In contrast, Resveratrol is widely recognized as a sirtuin activator, particularly for SIRT1, with conflicting reports on its effects on SIRT2, including activation and, at higher concentrations, potential downregulation of its expression.

The following table summarizes the available quantitative data for representative compounds from the chroman-4-one class and the known modulatory concentrations for Resveratrol.

Compound Class/MoleculeTargetIC50/Effective ConcentrationSelectivityReference(s)
Chroman-4-one Derivatives
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µMHigh selectivity over SIRT1 and SIRT3[1]
Trisubstituted 2-alkyl-chroman-4-onesSIRT2Low micromolar rangeSelective for SIRT2[2]
Resveratrol
ResveratrolSIRT1Activator (EC1.5 ≈ 46 µM)Activates SIRT1
ResveratrolSIRT2Modulator (downregulation of expression at 10-100 µM)Not a direct inhibitor; effects are concentration-dependent and may be indirect.[3]
ResveratrolSIRT3Inhibitor (at 0.2 mM)Isoform-specific effects

Mechanisms of Action and Signaling Pathways

This compound and Chroman-4-one Derivatives

Chroman-4-one based compounds are understood to act as direct inhibitors of SIRT2. Their proposed mechanism involves binding to the enzyme's active site, specifically the C-pocket, thereby preventing the deacetylation of SIRT2 substrates.

The inhibition of SIRT2 by chroman-4-ones leads to the hyperacetylation of its downstream targets. A key substrate of SIRT2 is α-tubulin; its increased acetylation following treatment with chroman-4-one derivatives has been experimentally demonstrated. This modulation of the cytoskeleton can impact cell cycle progression and proliferation, which is a rationale for exploring these compounds as potential anti-cancer agents.[2]

cluster_0 SIRT2 Inhibition by Chroman-4-one Chroman-4-one Chroman-4-one SIRT2 SIRT2 Chroman-4-one->SIRT2 Inhibits aTubulin α-tubulin (acetylated) SIRT2->aTubulin Deacetylates (blocked) Microtubule Microtubule Stabilization aTubulin->Microtubule CellCycle Cell Cycle Arrest Microtubule->CellCycle

SIRT2 inhibition by chroman-4-one derivatives.
Resveratrol

Resveratrol's interaction with SIRT2 is more complex and appears to be concentration-dependent. While it is primarily known as a potent activator of SIRT1, some studies suggest it can also influence SIRT2. At certain concentrations, resveratrol has been shown to decrease the expression levels of SIRT2 protein and mRNA.[3] This suggests an indirect regulatory role rather than direct enzymatic inhibition.

The downstream effects of resveratrol are widespread due to its modulation of multiple sirtuins and other cellular targets. In contexts where SIRT2 is implicated, such as in certain cancers, the resveratrol-induced decrease in SIRT2 levels could contribute to its anti-proliferative effects.[4]

cluster_1 Resveratrol's Modulation of SIRT2 Resveratrol Resveratrol GeneExpression Gene Expression Regulation Resveratrol->GeneExpression Influences SIRT2_protein SIRT2 Protein GeneExpression->SIRT2_protein Decreases Expression Downstream Downstream Effects SIRT2_protein->Downstream Modulates

Indirect modulation of SIRT2 by Resveratrol.

Experimental Protocols

A common method to assess the inhibitory potential of compounds against SIRT2 is a fluorometric assay. Below is a detailed protocol based on commercially available kits and literature procedures.[5][6][7][8]

In Vitro SIRT2 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound for SIRT2 inhibition.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • Test compounds (this compound, Resveratrol) dissolved in DMSO

  • Known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and the positive control in DMSO.

    • Create a serial dilution of the test compounds and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare the SIRT2 enzyme, fluorogenic substrate, and NAD+ solutions in Assay Buffer at the desired concentrations.

  • Assay Reaction:

    • To the wells of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilutions or positive control or vehicle control (DMSO in Assay Buffer).

      • SIRT2 enzyme solution.

    • Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Development:

    • Stop the enzymatic reaction and initiate fluorescence development by adding the Developer solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340-360/440-460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_2 Experimental Workflow: SIRT2 Inhibition Assay A Prepare Reagents (Enzyme, Substrate, NAD+, Test Compounds) B Add Reagents to 96-well Plate (Buffer, Compound, Enzyme) A->B C Pre-incubate (37°C, 10-15 min) B->C D Initiate Reaction (Add Substrate/NAD+) C->D E Incubate (37°C, 30-60 min) D->E F Add Developer E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 G->H

Workflow for a fluorometric SIRT2 inhibition assay.

Conclusion

Based on the current scientific literature, the chroman-4-one scaffold, of which this compound is a representative, serves as a basis for developing potent and selective direct inhibitors of SIRT2. These compounds have a clear mechanism of action involving the hyperacetylation of SIRT2 substrates like α-tubulin.

In contrast, Resveratrol's role as a SIRT2 modulator is less direct and more complex. It is primarily known as a sirtuin activator, and its effects on SIRT2 may be indirect, through the regulation of SIRT2 gene expression, and are highly dependent on the concentration used. There is currently a lack of evidence to support its function as a potent, direct inhibitor of SIRT2 enzymatic activity.

For researchers seeking a direct and selective inhibitor of SIRT2 for experimental purposes, compounds based on the chroman-4-one structure appear to be a more promising starting point than Resveratrol. Further head-to-head studies employing standardized assay conditions are necessary to definitively compare the SIRT2-modulating properties of these two molecules.

References

Evaluating the Therapeutic Potential of Chroman-4-Ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. This guide provides a framework for evaluating the therapeutic potential of chroman-4-one derivatives, a class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific therapeutic index data for 5-Methylchroman-4-one is not publicly available, this guide will utilize data from various chroman-4-one derivatives to illustrate the evaluation process.

Comparative In Vitro Efficacy of Chroman-4-One Derivatives

The half-maximal inhibitory concentration (IC50) is a common measure of the in vitro efficacy of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[3] The following table summarizes the IC50 values of various chroman-4-one derivatives against different cancer cell lines, providing a comparative view of their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Leukemia)1.3 ± 0.2[4]
3-methylidenechroman-4-one (Analog 14d)NALM-6 (Leukemia)0.5 ± 0.05[5]
3-methylidenechroman-4-one (Analog 14d)HL-60 (Leukemia)1.46 ± 0.16[5]
Chromen-4-one derivative (Compound 13)MOLT-4 (Leukemia)24.4 ± 2.6[6]
Chromen-4-one derivative (Compound 13)HL-60 (Leukemia)42.0 ± 2.7[6]
Chromen-4-one derivative (Compound 11)MCF-7 (Breast Cancer)68.4 ± 3.9[6]

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a key parameter for assessing the potency of a compound in inhibiting a specific biological process, such as cell proliferation.[7]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] The absorbance of the solubilized formazan is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][12]

Determination of Median Lethal Dose (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. It is a standard measure of acute toxicity.[13][14]

Principle:

The "Up-and-Down Procedure" (UDP) is a method for determining the LD50 that uses a small number of animals.[1] The method involves sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

Protocol (based on OECD Guideline 425):

  • Animal Selection: Use a small number of animals, typically mice or rats of a single sex.[1]

  • Initial Dose Selection: Start with a dose estimated to be just below the expected LD50.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: Observe the animals for a defined period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[1][15]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).[6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes involved in evaluating the therapeutic index, the following diagrams are provided.

Signaling_Pathway cluster_cell Cancer Cell Chroman-4-one Chroman-4-one SIRT2 SIRT2 Chroman-4-one->SIRT2 Inhibition α-tubulin α-tubulin SIRT2->α-tubulin Deacetylation Acetylated α-tubulin Acetylated α-tubulin α-tubulin->Acetylated α-tubulin Apoptosis Apoptosis Acetylated α-tubulin->Apoptosis

Caption: General signaling pathway of chroman-4-one derivatives as SIRT2 inhibitors.

Experimental_Workflow cluster_efficacy Efficacy (In Vitro) cluster_toxicity Toxicity (In Vivo) Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Chroman-4-one Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Therapeutic_Index_Evaluation Therapeutic Index Evaluation IC50_Determination->Therapeutic_Index_Evaluation Animal_Model Animal Model (e.g., Mice) Dose_Administration Dose Administration Animal_Model->Dose_Administration Observation Observation for Toxicity & Mortality Dose_Administration->Observation LD50_Calculation LD50 Calculation Observation->LD50_Calculation LD50_Calculation->Therapeutic_Index_Evaluation

Caption: Experimental workflow for determining the therapeutic index.

References

Comparative Analysis of the Biological Activity of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific biological activity data for 5-Methylchroman-4-one is not extensively available in the current body of scientific literature, the broader class of chroman-4-one derivatives has been the subject of significant investigation. These compounds have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the anticancer and sirtuin-2 (SIRT2) inhibitory activities of several representative chroman-4-one derivatives, offering a cross-validation of the potential biological activities inherent to this chemical class. The data presented herein is compiled from various studies to provide a comprehensive overview for researchers in drug discovery and development.[4][5][6]

Introduction

Chroman-4-one, a heterocyclic compound, consists of a benzene ring fused to a dihydropyranone ring.[4] Derivatives of this core structure are prevalent in natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][7] The therapeutic potential of these compounds is largely influenced by the substitution patterns on the chroman-4-one framework.[4] This guide focuses on two of the most extensively studied activities: cytotoxicity against cancer cell lines and inhibition of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[4][5]

Comparative Biological Activity Data

The following tables summarize the quantitative data for the anticancer and SIRT2 inhibitory activities of selected chroman-4-one derivatives.

Table 1: Anticancer Activity of Chroman-4-one Derivatives

The antiproliferative effects of chroman-4-one derivatives have been evaluated against various cancer cell lines, with their efficacy typically reported as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,8-Dibromo-2-pentylchroman-4-oneA549 (Lung Carcinoma)Not explicitly stated, but showed antiproliferative effects[5]
6,8-Dibromo-2-pentylchroman-4-oneMCF-7 (Breast Cancer)Not explicitly stated, but showed antiproliferative effects[5]
(Z)-3-ethylidene-5,7-dimethylthiochroman-4-one derivativesA549 (Lung Carcinoma)69 - 80[8]
Chromene and Quinoline derivativesA549, HT-29, MKN-45, U87MG, SMMC-7721, H460< 7.0 for most compounds[9]

Note: The specific antiproliferative IC50 values for some compounds were not detailed in the referenced abstracts, but their activity was confirmed.

Table 2: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[4][5] The IC50 values for SIRT2 inhibition are presented below.

Compound/DerivativeSIRT2 IC50 (µM)Selectivity over SIRT1 & SIRT3Reference
6,8-Dibromo-2-pentylchroman-4-one1.5High[4][6][10]
(-)- enantiomer of a lead compound 1a1.5High[4]
(+)- enantiomer of a lead compound 1a4.5High[4]
6-Bromo-8-chloro-chroman-4-one derivative 6i1.8High[5]
Racemic lead compound 14.3High[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chroman-4-one derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Fluorescence-Based SIRT2 Inhibition Assay

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.[5][12]

Principle: The assay utilizes an acetylated peptide substrate that is deacetylated by SIRT2. A developer solution is then added, which processes the deacetylated substrate to generate a fluorescent signal. The intensity of the fluorescence is inversely proportional to the SIRT2 inhibitory activity of the test compound.[13]

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant SIRT2 enzyme, the fluorogenic acetylated peptide substrate, NAD+, and the test compounds (chroman-4-one derivatives) in an appropriate assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the SIRT2 enzyme, NAD+, and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture for a short period. Initiate the enzymatic reaction by adding the fluorogenic substrate. Incubate the plate at 37°C for a defined time.

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a SIRT inhibitor like nicotinamide.[13]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm).[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the SIRT2 signaling pathway and the workflows for the key experimental protocols.

SIRT2_Inhibition_Pathway Chromanone Chroman-4-one Derivative SIRT2 SIRT2 Chromanone->SIRT2 Inhibition Tubulin_Ac α-Tubulin-Ac (Acetylated) SIRT2->Tubulin_Ac Deacetylation Tubulin α-Tubulin Microtubule Microtubule Dynamics Tubulin_Ac->Microtubule Disruption Tubulin->Tubulin_Ac Acetylation CellCycle Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis Microtubule->Apoptosis

Caption: SIRT2 Inhibition Pathway by Chroman-4-one Derivatives.

Experimental_Workflows cluster_mtt MTT Assay Workflow cluster_sirt2 SIRT2 Inhibition Assay Workflow mtt1 Seed Cells mtt2 Treat with Chroman-4-one mtt1->mtt2 mtt3 Add MTT Reagent mtt2->mtt3 mtt4 Solubilize Formazan mtt3->mtt4 mtt5 Measure Absorbance mtt4->mtt5 sirt1 Combine SIRT2, NAD+, & Chroman-4-one sirt2 Add Fluorogenic Substrate sirt1->sirt2 sirt3 Incubate sirt2->sirt3 sirt4 Add Developer sirt3->sirt4 sirt5 Measure Fluorescence sirt4->sirt5

Caption: Experimental Workflows for Biological Activity Assessment.

Conclusion

The chroman-4-one scaffold represents a versatile platform for the development of novel therapeutic agents. The data compiled in this guide demonstrate the potential of chroman-4-one derivatives as anticancer agents and potent, selective SIRT2 inhibitors. While direct experimental data on this compound remains limited, the consistent biological activities observed across a range of substituted chroman-4-ones provide a strong rationale for its further investigation. The detailed protocols and pathway visualizations included herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

References

Comparative Molecular Docking Analysis of Chromanone Scaffolds: A Case Study Perspective on 5-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking performance of chroman-4-one derivatives against various protein targets, with a conceptual focus on 5-Methylchroman-4-one. While direct comparative docking studies on this compound are not extensively available in the reviewed literature, this document synthesizes data from studies on structurally related chromanone and chromone compounds to offer a representative comparison. This analysis is intended for researchers, scientists, and drug development professionals interested in the in-silico evaluation of this class of compounds.

Chroman-4-ones are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including naturally occurring flavonoids and synthetic therapeutic agents.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive scaffolds for drug design.[1][2][4][5] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a protein target, providing insights into potential therapeutic efficacy.[6][7][8]

Comparative Docking Performance of Chromanone and Chromone Derivatives

The following table summarizes the molecular docking results for various chromanone and chromone derivatives against several protein targets, as reported in the scientific literature. The binding affinity, typically represented by binding energy (in kcal/mol) or a docking score, indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction.

Ligand/Derivative ClassTarget ProteinSoftware/MethodBinding Affinity (kcal/mol)Key Interactions
Spiroquinoxalinopyrrolidine Chromanone Hybrid (5f)Acetylcholinesterase (AChE)Not Specified-10.5Not Specified
Spiroquinoxalinopyrrolidine Chromanone Hybrid (5f)Butyrylcholinesterase (BChE)Not Specified-11.6Not Specified
Galantamine (Standard Drug)Acetylcholinesterase (AChE)Not Specified-7.56Not Specified
Galantamine (Standard Drug)Butyrylcholinesterase (BChE)Not Specified-7.91Not Specified
Chromone-embedded Peptidomimetics (e.g., Ch-p7)SARS-CoV-2 Main Protease (Mpro)MOE 2019S-Score (lower is better); MM-GBSA: -19.54Not Specified
Chromone DerivativesCyclin-Dependent Kinase 4 (CDK4)Not SpecifiedStronger than standard due to hydrophobic and H-bonding interactionsHydrophobic interactions, Hydrogen bonding
Chromenone based inhibitorsCyclin-Dependent Kinase 2 (CDK2)Autodock 4.2Not SpecifiedHydrogen bonds at positions 2 and 3 of the chromone ring, favorable coulombic interactions

Note: Data for this compound is not available in the cited literature. The table presents data for other chromanone and chromone derivatives to illustrate the potential binding affinities of this class of compounds.

Experimental Protocols for Molecular Docking

The following is a generalized protocol for performing molecular docking studies with chromanone derivatives, based on methodologies reported in various studies.[6][7][9][10]

1. Protein Preparation:

  • Acquisition: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned.

  • Minimization: The energy of the protein structure is minimized using a force field such as AMBER to relieve any steric clashes.[9]

2. Ligand Preparation:

  • Structure Generation: The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D structure.

  • Energy Minimization: The ligand's geometry is optimized, and its energy is minimized to obtain a stable conformation.

3. Grid Generation and Active Site Definition:

  • Binding Site Identification: The binding site of the protein is defined. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using site-finder algorithms.[9]

  • Grid Box Generation: A grid box is generated around the defined active site to specify the search space for the docking algorithm.

4. Molecular Docking Simulation:

  • Software: Docking is performed using software such as AutoDock, MOE, or GOLD Suite.[7][8][9]

  • Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the protein's active site.

  • Scoring: The interactions are evaluated using a scoring function to estimate the binding affinity. The conformation with the lowest binding energy is typically considered the most favorable.

5. Analysis of Results:

  • Binding Affinity: The binding energy (e.g., in kcal/mol) is recorded.

  • Interaction Analysis: The docked poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (from PDB) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound & Others) l_prep->grid docking Molecular Docking Simulation grid->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis comparison Comparative Analysis analysis->comparison G cluster_input Growth Signals cluster_pathway Signaling Cascade cluster_output Cellular Response growth_factors Growth Factors cyclinD Cyclin D growth_factors->cyclinD cdk4 CDK4 cyclinD->cdk4 Rb Rb Protein cdk4->Rb phosphorylates E2F E2F Rb->E2F releases cell_cycle Cell Cycle Progression (G1 to S phase) E2F->cell_cycle inhibitor Chromanone Inhibitor (e.g., this compound) inhibitor->cdk4 inhibits

References

Safety Operating Guide

Proper Disposal of 5-Methylchroman-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Methylchroman-4-one is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. Based on the hazardous nature of this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes and vapors which could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as this compound is known to cause skin irritation[1].
Body Protection A laboratory coat.To protect against incidental contact and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid the inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a systematic process, from the point of generation to its final collection by a certified hazardous waste management service.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Classification : this compound must be classified as a hazardous chemical waste. According to its Safety Data Sheet (SDS), it is a combustible liquid, harmful if swallowed, causes skin irritation, and is harmful to aquatic life[1]. Therefore, it cannot be disposed of in regular trash or down the sanitary sewer[2][3].

  • Waste Stream Segregation :

    • Liquid Waste : All liquid waste containing this compound, including reaction residues and solutions, must be collected in a designated, leak-proof container. Do not mix this waste with other incompatible chemical waste streams[4].

    • Solid Waste : Any solid materials contaminated with this compound, such as absorbent pads, filter paper, or contaminated PPE, should be collected in a separate, clearly labeled solid hazardous waste container[5].

  • Waste Collection and Storage :

    • Container : Use a compatible, chemically resistant container with a secure, tight-fitting lid. The original container is often a suitable choice for waste accumulation[6]. The container must be in good condition, free from leaks or external residue[6].

    • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[2][7]. The label should also include the date when the waste was first added to the container and the responsible individual's name and contact information[2].

    • Temporary Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of waste generation and should be a cool, dry, and well-ventilated space away from heat sources, sparks, or open flames[8][9][10]. Ensure secondary containment is used to prevent the spread of potential spills[6].

  • Arranging for Final Disposal :

    • Consult Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. They will provide information on the proper procedures and scheduling for waste pickup[5].

    • Waste Pickup : Arrange for the collection of the hazardous waste through your institution's designated hazardous waste management service. Do not transport hazardous waste yourself[6].

    • Documentation : Maintain a detailed log of all chemical waste generated and disposed of, including the chemical name, quantity, and disposal date[5].

Spill Management Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad[5].

    • Collect the contaminated absorbent material and any broken container fragments into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste[5].

    • Report the incident to your laboratory supervisor.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS department or emergency response team without delay[10].

    • Provide them with the details of the spilled chemical.

Hazard Summary for this compound

The following table summarizes the key hazard information for this compound based on its Safety Data Sheet[1].

Hazard ClassificationGHS Hazard Statement
Flammable liquids H227: Combustible liquid
Acute toxicity, Oral H302: Harmful if swallowed
Skin irritation H315: Causes skin irritation
Short-term (acute) aquatic hazard H402: Harmful to aquatic life

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) classify Classify as Hazardous Waste start->classify segregate Segregate Waste (Liquid vs. Solid) classify->segregate collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal by Authorized Service contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.